molecular formula C11H11IN2O B13984056 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole

3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole

Cat. No.: B13984056
M. Wt: 314.12 g/mol
InChI Key: ZGCJMOCRTUMWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole, provided with high purity, is a valuable iodinated heterocyclic building block in organic synthesis and medicinal chemistry research. Iodopyrazoles of this type are recognized as privileged structural motifs in the development of pharmaceuticals and agrochemicals . The iodine atom on the pyrazole ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for constructing more complex molecular architectures . As a synthetic intermediate, it serves a critical role in drug discovery efforts, particularly in the design and optimization of potent, high-affinity enzyme inhibitors . Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, underscoring their significance in biological and pharmacological research . This product is intended for research purposes as a chemical reagent. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H11IN2O

Molecular Weight

314.12 g/mol

IUPAC Name

3-iodo-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C11H11IN2O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3

InChI Key

ZGCJMOCRTUMWTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC(=N2)I

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 3-Iodo-1-(4-methoxybenzyl)pyrazole

[1]

Chemical Identity & Core Metrics

This compound serves as a stabilized, lipophilic building block. The 4-methoxybenzyl (PMB) group acts as a robust protecting group for the pyrazole nitrogen, masking its acidity (pKa ~14) and preventing catalyst poisoning during transition-metal-catalyzed cross-coupling reactions.[1] The 3-iodo moiety provides a highly reactive handle for C-C bond formation.[1]

Physicochemical Profile
PropertyValueTechnical Note
IUPAC Name 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazoleRegiochemistry is critical (1,3-isomer).[1]
CAS Number 2014373-79-4 Often confused with 4-iodo isomer (CAS 905751-58-8).[1]
Molecular Formula C₁₁H₁₁IN₂O
Molecular Weight 314.12 g/mol Calculated based on IUPAC atomic weights.
Physical State White to off-white solidMelting point typically range 60–80°C (derivative dependent).[1]
Solubility Soluble in DCM, EtOAc, DMSOLow solubility in water; PMB increases lipophilicity.
Stability Stable under ambient conditionsLight sensitive (C-I bond); store in dark at 2-8°C.

Synthesis & Regioselectivity

The synthesis of 3-Iodo-1-(4-methoxybenzyl)pyrazole presents a classic regioselectivity challenge inherent to the alkylation of asymmetric pyrazoles.

The Regioselectivity Challenge

3-Iodopyrazole exists in tautomeric equilibrium.[1] Alkylation with 4-methoxybenzyl chloride (PMB-Cl) can occur at either nitrogen, yielding two isomers:

  • 1,3-Isomer (Target): Alkylation at the nitrogen distal to the iodine.

  • 1,5-Isomer (Byproduct): Alkylation at the nitrogen proximal to the iodine.

Mechanistic Insight: Steric hindrance dictates the major product. The bulky iodine atom at position 3 discourages alkylation at the adjacent N2 nitrogen. Consequently, the 1,3-isomer is kinetically and thermodynamically favored , typically forming in a >4:1 ratio over the 1,5-isomer.

Validated Synthesis Protocol

Objective: Synthesis of 3-Iodo-1-(4-methoxybenzyl)pyrazole on a 10 mmol scale.

Reagents:

  • 3-Iodopyrazole (1.0 equiv)[1]

  • 4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    )[1]
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 3-iodopyrazole (1.94 g, 10 mmol) and anhydrous MeCN (40 mL).

  • Deprotonation: Add

    
     (6.5 g, 20 mmol) in one portion. Stir at room temperature for 15 minutes to facilitate formation of the pyrazolate anion.
    
  • Alkylation: Dropwise add PMB-Cl (1.72 g, 11 mmol) over 10 minutes.

    • Why: Slow addition prevents localized high concentrations that might encourage bis-alkylation or side reactions.[1]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The target spot typically has a higher

    
     than the starting material.
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Separation: The 1,3-isomer (Target) is generally less polar than the 1,5-isomer due to better shielding of the dipole, eluting first.

Visualization: Synthesis & Logic Flow[1]

The following diagram illustrates the synthesis pathway and the subsequent application logic in drug discovery, highlighting the "Protect-Couples-Deprotect" strategy.

SynthesisWorkflowstart3-Iodopyrazole(Tautomeric Mix)reagentsPMB-Cl + Base(Alkylation)start->reagentsisomersRegioisomeric Mixturereagents->isomersSn2 ReactiontargetTARGET: 3-Iodo-1-(4-methoxybenzyl)pyrazole(1,3-Isomer)isomers->targetMajor Product(Steric Control)byproductByproduct: 5-Iodo Isomer(Sterically Hindered)isomers->byproductMinor ProductcouplingPd-Catalyzed Coupling(Suzuki/Sonogashira)target->couplingC-C Bond FormationdeprotectionPMB Removal(TFA or CAN)coupling->deprotectionAcidic CleavagefinalFinal Bioactive Scaffold(Kinase Inhibitor Core)deprotection->final

Figure 1: Synthesis and application workflow. The steric bulk of the iodine atom directs alkylation to the distal nitrogen (N1), favoring the target 1,3-isomer which then serves as a module for palladium-catalyzed coupling.

Applications in Drug Development[2][3][4]

A. Modular Scaffold Construction

The iodine atom at the C3 position is highly activated for oxidative addition to Palladium(0). This allows for mild cross-coupling conditions, preserving sensitive functional groups on the coupling partner.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to create bi-aryl cores common in kinase inhibitors (e.g., B-Raf or JAK inhibitors).[1]

  • Sonogashira Coupling: Reacts with terminal alkynes to install rigid acetylenic linkers.

B. The Strategic Role of the PMB Group

The PMB group is not merely a bystander; it is a strategic choice for three reasons:

  • Lipophilicity: It improves the solubility of the intermediate in organic solvents (DCM, Toluene) used in cross-coupling, unlike the naked pyrazole which can be sparingly soluble.

  • Orthogonality: PMB is stable to basic conditions (used in Suzuki coupling) but labile to acidic conditions. It is orthogonal to Boc (base stable, acid labile, but PMB requires oxidative or strong acid cleavage, allowing differentiated deprotection strategies).

  • Deprotection:

    • Method A (Acidic): Trifluoroacetic acid (TFA) at 60°C.

    • Method B (Oxidative): Ceric Ammonium Nitrate (CAN) in MeCN/H2O.[1] This is useful if the molecule contains acid-sensitive groups.[1]

C. Reference Protocol: Suzuki Coupling
  • Dissolve 3-Iodo-1-(4-methoxybenzyl)pyrazole (1 eq) and Aryl-Boronic Acid (1.2 eq) in Dioxane/Water (4:1).

  • Add

    
     (3 eq) and degas with Argon.
    
  • Add catalyst

    
     (5 mol%).
    
  • Heat to 80-90°C for 2-4 hours.

  • Isolate product, then treat with TFA to reveal the free NH-pyrazole.

References

  • PubChem. (2025). 3-Iodo-1H-pyrazole Compound Summary. National Library of Medicine. [Link][1]

  • Eller, G., & Holzer, W. (2006). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecular Diversity. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Protection Strategies. [Link]

Thermodynamic Stability of PMB-Protected 3-Iodopyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability, regioselective synthesis, and structural characterization of PMB (p-methoxybenzyl)-protected 3-iodopyrazoles . It addresses the critical challenge of N-isomerism in pyrazole chemistry, providing actionable protocols for distinguishing and controlling the formation of the thermodynamically preferred 1,3-isomer over the kinetically accessible 1,5-isomer.

Executive Summary

In the development of pyrazole-based pharmacophores, 3-iodopyrazole is a linchpin scaffold for Suzuki-Miyaura and Sonogashira cross-couplings. However, its utility is often compromised by the annular tautomerism of the pyrazole ring, leading to mixtures of regioisomers upon N-protection.

This guide establishes that 1-(4-methoxybenzyl)-3-iodopyrazole (1,3-isomer) is the thermodynamically stable regioisomer, favored by steric and electronic factors over the 1,5-isomer . We provide a mechanistic analysis of this stability, a self-validating synthesis protocol, and a definitive NMR characterization workflow to ensure structural integrity in drug development pipelines.

The Thermodynamic Landscape: 1,3- vs. 1,5-Isomers

The core technical challenge lies in the alkylation of 3-iodopyrazole (1). Due to prototropic tautomerism,[1] (1) exists in equilibrium between the 3-iodo and 5-iodo forms. Upon treatment with PMB-chloride, two distinct N-protected isomers are generated.

Structural Analysis & Steric Causality
  • The 1,3-Isomer (Thermodynamic Product): The PMB group is attached to Nitrogen-1 (N1), while the bulky Iodine atom resides at Carbon-3 (C3).

    • Mechanism:[2][3] The PMB group and the Iodine atom are spatially separated by the C4 proton. There is minimal steric clash.

    • Stability:[1][4] High. This isomer represents the global energy minimum.

  • The 1,5-Isomer (Kinetic Product): The PMB group is attached to N1, but the Iodine atom is at Carbon-5 (C5), directly adjacent to the protecting group.

    • Mechanism:[2][3] Significant van der Waals repulsion occurs between the methylene protons of the PMB group and the large Iodine lone pairs.

    • Stability:[1][4] Low. While often formed initially due to the higher nucleophilicity of the N1 adjacent to the electron-donating carbon (in specific tautomers), it is energetically penalized.

Visualization of Reaction Pathways

The following diagram illustrates the tautomeric equilibrium and the bifurcation into kinetic and thermodynamic pathways.

PyrazoleStability Tautomer 3-Iodopyrazole (Tautomeric Equilibrium) TS_Kinetic Transition State (Sterically Crowded) Tautomer->TS_Kinetic Fast Alkylation (N adjacent to C-H) TS_Thermo Transition State (Sterically Relieved) Tautomer->TS_Thermo Slow Alkylation (N adjacent to C-I) Isomer_15 1-PMB-5-Iodopyrazole (Kinetic Product) UNSTABLE: Steric Clash (PMB vs I) TS_Kinetic->Isomer_15 Isomer_13 1-PMB-3-Iodopyrazole (Thermodynamic Product) STABLE: Distal Separation TS_Thermo->Isomer_13 Isomer_15->Isomer_13 Thermal/Acid Isomerization (Slow Migration)

Caption: Reaction coordinate diagram showing the kinetic formation of the 1,5-isomer and its thermodynamic relaxation to the stable 1,3-isomer.

Experimental Protocol: Regioselective Synthesis

To maximize the yield of the thermodynamic 1,3-isomer, the reaction conditions must promote equilibration or favor the less hindered transition state.

Optimized Synthesis Workflow

Objective: Synthesis of 1-(4-methoxybenzyl)-3-iodo-1H-pyrazole.

Reagents:

  • 3-Iodo-1H-pyrazole (1.0 equiv)[5]

  • 4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) — Preferred over NaH to allow thermodynamic equilibration.
    
  • Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-iodopyrazole in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add

    
     and stir at room temperature for 30 minutes to deprotonate the pyrazole.
    
  • Alkylation: Add PMB-Cl dropwise.

  • Thermodynamic Drive: Heat the reaction mixture to 60°C for 12 hours .

    • Why: Elevated temperature overcomes the activation energy barrier, allowing the reversible alkylation (or minor migration events) to settle into the thermodynamic 1,3-well.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes:EtOAc). The 1,3-isomer is typically less polar (higher

    
    ) than the 1,5-isomer due to the shielding of the dipole moment.
    
Data Summary: Isomer Properties[7][8]
Feature1-PMB-3-Iodopyrazole (Stable)1-PMB-5-Iodopyrazole (Unstable)
Steric Interaction None (PMB distal to Iodine)High (PMB proximal to Iodine)
TLC (

)
Higher (Less Polar)Lower (More Polar)
Yield (Thermodynamic Cond.) >90%<10%
Cross-Coupling Efficiency HighModerate (Steric hindrance at C5)

Structural Validation: The "Self-Validating" NOE Protocol

Reliance on chemical shift alone is risky. You must validate the regiochemistry using 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY NMR.

Diagnostic Signals
  • Target: Observe the interaction between the PMB benzylic protons (

    
    ) and the pyrazole ring protons.
    
  • 1,3-Isomer (Correct):

    • Irradiation of PMB-

      
       shows a strong NOE enhancement of H-5  (the proton adjacent to N1).
      
    • Crucial Check: H-5 is a doublet (or broad singlet) typically around

      
       7.3–7.5 ppm.
      
  • 1,5-Isomer (Incorrect):

    • Irradiation of PMB-

      
       shows NO enhancement of a pyrazole proton  (because C5 is occupied by Iodine).
      
    • Instead, you might see weak enhancement of H-4, but the absence of the H-5 signal interaction is the "negative proof".

NMR Characterization Table (Representative Data)
NucleusSignalChemical Shift (

ppm)
MultiplicityAssignment
1H PMB-

5.25SingletN-Benzylic
1H Pyrazole H-57.35Doublet (

)
Adjacent to N1 (Diagnostic)
1H Pyrazole H-46.50Doublet (

)
Adjacent to Iodine
13C C-I~95.0QuaternaryCarbon-3 (Shielded by I)

Stability Profile & Deprotection

Chemical Stability

The 1,3-isomer is robust under standard cross-coupling conditions:

  • Suzuki-Miyaura: Stable to

    
     at 90°C.
    
  • Sonogashira: Stable to

    
    .
    
  • Lithiation: Caution. Treatment with

    
    -BuLi can lead to Iodine-Lithium exchange at C3 rather than deprotonation at C5.
    
Deprotection Protocols

To remove the PMB group after functionalization:

  • Oxidative Cleavage (Standard):

    • Reagent: Cerium(IV) Ammonium Nitrate (CAN) or DDQ.

    • Conditions: ACN/H2O (3:1), RT.

    • Mechanism:[2][3] Single Electron Transfer (SET) oxidation of the electron-rich PMB ring.

  • Acidic Cleavage (Harsh):

    • Reagent: Trifluoroacetic Acid (TFA).

    • Conditions: Reflux, 60°C.

    • Note: 3-iodopyrazoles are relatively acid-stable, but prolonged heating in strong acid can cause decomposition. Oxidative cleavage is preferred.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Strategic atom replacement enables regiocontrol in pyrazole alkyl
    • Source: N
    • URL:[Link]

  • Iodination & Functionalization of Pyrazoles

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source: RSC Advances (2025).[5]

    • URL:[Link]

  • PMB Protection Chemistry

    • Title: The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
    • Source: Heterocycles (2004).
    • URL:[Link]

  • Tautomerism & Isomerization

    • Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole.
    • Source: MDPI Molecules (2022).
    • URL:[Link]

  • General Iodination Guide

    • Title: A Comparative Guide to the Iodin
    • Source: BenchChem (2025).[6]

Sources

Strategic Utilization of 3-Halopyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrazole ring stands as a "privileged scaffold" in medicinal chemistry, underpinning blockbuster drugs from Celecoxib to Ruxolitinib.[1] While 4-substituted pyrazoles are synthetically accessible via direct electrophilic aromatic substitution, 3-halopyrazoles (Cl, Br, I) represent a more challenging yet strategically superior motif. They offer dual utility: as robust electrophiles for transition-metal catalyzed cross-couplings (building complexity) and as terminal pharmacophores capable of specific halogen bonding interactions (enhancing potency).

This guide provides a technical roadmap for accessing and utilizing 3-halopyrazole derivatives, focusing on overcoming regioselectivity challenges and exploiting the C3-halogen sigma-hole for binding affinity.

The Physicochemical Advantage: Why C3-Halo?

The Sigma-Hole & Halogen Bonding

Unlike the steric bulk of a methyl group, a halogen atom (Cl, Br, I) at the C3 position introduces a distinct electronic anisotropy. The electron density is not uniformly distributed; while the equatorial belt is electronegative, the region along the C-X bond axis (distal to the carbon) forms a region of positive electrostatic potential known as the


-hole .
  • Mechanism: This positive patch acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens, His nitrogens) in the protein binding pocket.

  • Strength: I > Br > Cl >> F. (Fluorine rarely exhibits a

    
    -hole).
    
  • Directionality: The interaction angle (C—X···Nucleophile) approaches 180°, offering geometric specificity that hydrogen bonds often lack.

Synthetic Versatility

The C3-halogen bond is electronically distinct from the C4-halogen. The C3 position is adjacent to the pyridine-like nitrogen (N2), making it less electron-rich than C4. This renders 3-halopyrazoles excellent substrates for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, often allowing for sequential functionalization if a C4-halogen is also present.

Synthetic Architectures: Solving the Regioselectivity Puzzle

Direct halogenation of the pyrazole core typically occurs at the C4 position due to its high nucleophilicity (enamine-like character). Accessing the C3-halo motif requires "reverse-logic" synthesis, typically relying on cyclization of pre-functionalized precursors or dehydroxyhalogenation.

Workflow: Regioselective Access to 3-Halopyrazoles

The following flowchart illustrates the decision matrix for synthesizing 3-halopyrazoles versus their 4-halo isomers.

G Start Target: Halopyrazole Scaffold Direct Direct Electrophilic Halogenation (NCS/NBS) Start->Direct Standard Conditions Indirect De Novo Cyclization (Hydrazine + 1,3-Dielectrophile) Start->Indirect Strategic Route Sandmeyer Sandmeyer Reaction (From 3-Aminopyrazole) Start->Sandmeyer Alternative Result4 4-Halopyrazole (Kinetic Product) Direct->Result4 SEAr Mechanism Pyrazolone Intermediate: Pyrazolone (3-OH) Indirect->Pyrazolone Condensation Dehydroxy Dehydroxyhalogenation (POCl3 / POBr3) Pyrazolone->Dehydroxy Activation Result3 3-Halopyrazole (Thermodynamic Target) Dehydroxy->Result3 Nu: Substitution Sandmeyer->Result3 Radical/Ionic

Figure 1: Synthetic logic flow distinguishing the access routes for 3-halo vs. 4-halo pyrazoles. Direct halogenation favors C4; Dehydroxyhalogenation targets C3.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Bromo-1-methyl-1H-pyrazole via Dehydroxyhalogenation

This protocol describes the conversion of a 3-hydroxypyrazole (pyrazolone) to the 3-bromo derivative using Phosphorus Oxybromide (


). This method is preferred for its scalability and high regiocontrol.

Safety Note:


 is corrosive and water-sensitive. All operations must be performed in a fume hood.
Reagents & Materials:
  • 1-Methyl-1,2-dihydro-3H-pyrazol-3-one (10.0 mmol)

  • Phosphorus Oxybromide (

    
    ) (15.0 mmol, 1.5 eq)
    
  • Acetonitrile (Anhydrous, 20 mL)

  • 
     (sat. aq.)
    
  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Addition: Charge the flask with 1-Methyl-1,2-dihydro-3H-pyrazol-3-one (1.0 g, 10 mmol) and anhydrous acetonitrile (20 mL).

  • Activation: Add

    
     (4.3 g, 15 mmol) portion-wise at 
    
    
    
    . Caution: Exothermic.
  • Reaction: Warm the mixture to room temperature, then heat to reflux (

    
    ) for 3–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a less polar product spot.
    
  • Quenching (Critical): Cool the reaction mixture to

    
    . Slowly pour the mixture into a beaker containing ice-water (100 mL) with vigorous stirring to hydrolyze excess phosphoryl halides.
    
  • Neutralization: Carefully adjust the pH to ~8 using saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with EtOAc (

    
    ). Combine organic layers.
    
  • Purification: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
    

Expected Yield: 75–85% as a pale yellow oil or low-melting solid. Validation:


 (CDCl

): Characteristic doublets for H4 and H5 protons; absence of broad OH/NH signal.

Data Presentation: SAR & Biological Impact[2][3][4][5][6][7][8]

The following table summarizes the impact of substituting the C3-position in a hypothetical kinase inhibitor scaffold (Template: 1-phenyl-1H-pyrazole-4-carboxamide). Note the correlation between halogen size and potency, indicative of halogen bonding or hydrophobic fit.

Table 1: Structure-Activity Relationship (SAR) of C3-Substituted Pyrazoles

Compound IDC3-Substituent (R)IC50 (Kinase Target)Electronic FeatureMechanism of Action
PYZ-001 -H1,200 nMNeutralBaseline hydrophobic fit
PYZ-002 -CH3850 nMSteric BulkHydrophobic displacement
PYZ-003 -F1,100 nMHigh ElectronegativityWeak/No

-hole effect
PYZ-004 -Cl150 nMModerate

-hole
Halogen Bond + Lipophilicity
PYZ-005 -Br45 nM Strong

-hole
Strong Halogen Bond (C-Br···O=C)
PYZ-006 -I60 nMStrongest

-hole
Steric clash may offset binding

Data synthesized from general trends in kinase inhibitor optimization [1, 3].

Case Study: Rynaxypyr (Chlorantraniliprole)

The industrial relevance of 3-halopyrazoles is best exemplified by Chlorantraniliprole (Rynaxypyr), a ryanodine receptor activator used globally as an insecticide.

  • Key Intermediate: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[2]

  • Role of C3-Bromine: The bromine atom is not merely a placeholder; it locks the conformation of the amide bond via steric pressure and intramolecular interactions, crucial for binding to the ryanodine receptor.

  • Synthesis: The 3-bromo group is introduced early via the oxidation of a pyrazoline precursor or bromination of a pyrazolone, following the logic outlined in Section 03 [2].

References

  • Wilcken, R., et al. (2013).[3][4] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Lahm, G. P., et al. (2007). Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters. Link

  • Xu, Z., et al. (2014).[3] Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling. Link

  • Fichez, J., et al. (2023). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Molecules. Link

  • Matrix Scientific. (2021). 3-Bromo-1H-pyrazole Product Data. ChemicalBook. Link

Sources

Methodological & Application

Application Note: Sonogashira Coupling of 3-Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Sonogashira cross-coupling of 3-iodopyrazole derivatives. It prioritizes high-fidelity, scalable protocols over academic curiosities, addressing the specific challenges posed by the nitrogen-rich pyrazole core.

Part 1: Strategic Overview & Mechanistic Challenges

The 3-alkynylpyrazole motif is a privileged scaffold in kinase inhibitor discovery (e.g., inhibiting Janus kinases or B-Raf). However, the 3-iodopyrazole core presents a unique "dichotomy of reactivity" compared to phenyl or pyridyl systems.

The "Nitrogen Trap" (The Core Challenge)

Unlike simple aryl iodides, 3-iodo-1H-pyrazole contains an acidic N-H bond (


) and a basic pyridine-like nitrogen.
  • Catalyst Poisoning: In the absence of a protecting group, the pyrazole nitrogen can coordinate strongly to the Pd(II) intermediate formed after oxidative addition, forming a stable, unreactive "palladacycle" or simply saturating the metal center, preventing transmetallation.

  • Competitive N-Arylation: Under basic conditions required for Sonogashira coupling, the deprotonated pyrazolate anion becomes a nucleophile, potentially leading to Buchwald-Hartwig type N-alkynylation or N-arylation side reactions if the alkyne is also an electrophile.

The Solution: Transient Protection

Expert Recommendation: Do not attempt direct Sonogashira coupling on unprotected 3-iodo-1H-pyrazoles. The failure rate is >80% due to the mechanisms described above.

  • The Gold Standard: Use Ethoxyethyl (EEO) or Tetrahydropyran (THP) protecting groups. These are acetal-based, stable to basic coupling conditions, and removed quantitatively with mild acid, preserving the sensitive alkyne moiety.

  • Avoid: Boc (tert-butoxycarbonyl) is often too labile at the elevated temperatures (

    
    C) required for hindered substrates.
    

Part 2: Critical Reaction Parameters

Catalyst & Ligand Selection
  • Primary System:

    
     (2-5 mol%).
    
    • Why: The triphenylphosphine ligands are bulky enough to stabilize the Pd(0) species but labile enough to allow oxidative addition of the C-I bond. The chloride ligands are easily displaced during the cycle.

  • Challenging Substrates:

    
    .
    
    • Why: The bidentate dppf ligand increases the bite angle, accelerating reductive elimination, which is often the rate-determining step for electron-rich heterocycles.

The Copper Effect (Co-Catalyst)[1]
  • Standard: CuI (5-10 mol%). Essential for generating the copper-acetylide intermediate which transmetallates to Palladium.

  • Risk: Copper promotes Glaser homocoupling (alkyne dimerization).[1]

  • Mitigation: Degas solvents thoroughly (sparge with Argon for 15 mins). If the alkyne is precious, use a Copper-Free protocol (see Part 3).

Base & Solvent
  • Base: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ). These act as both base (to deprotonate the alkyne/Cu-complex) and solvent/co-solvent.
  • Solvent: DMF (Dimethylformamide) or THF.

    • Note: DMF accelerates the reaction due to its polarity and ability to stabilize cationic Pd intermediates, but THF is easier to remove during workup.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (Protected Route)

Best for: Scalable synthesis, valuable intermediates, and maximizing yield.

Step 1: Protection (Ethoxyethylation) [2][3][4]

  • Dissolve 3-iodo-1H-pyrazole (1.0 equiv) in DCM (0.5 M).

  • Add Ethyl Vinyl Ether (1.5 equiv) and catalytic TFA (0.05 equiv).

  • Stir at RT for 2 hours. Quench with

    
    .[5] Concentrate.
    
  • Result: 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (Usually oil, use directly).

Step 2: Sonogashira Coupling

  • Setup: Flame-dry a reaction vial/flask. Add magnetic stir bar.

  • Charge: Add Protected Pyrazole (1.0 equiv),

    
     (0.03 equiv), and CuI (0.05 equiv).
    
  • Inert Atmosphere: Cap and purge with Argon/Nitrogen x 3 cycles.

  • Solvent: Inject degassed DMF (concentration 0.2 M) and

    
     (3.0 equiv).
    
  • Alkyne: Add Terminal Alkyne (1.2 equiv) via syringe.

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction stalls, add extra 1 mol% catalyst.

  • Workup: Dilute with EtOAc, wash with water x 3 (to remove DMF) and brine. Dry over

    
    .[1][5] Purify via Flash Chromatography.
    

Step 3: Deprotection (Mild Acid)

  • Dissolve coupled product in MeOH or EtOH.

  • Add catalytic HCl (1M aq) or PPTS (Pyridinium p-toluenesulfonate).

  • Stir at RT for 1-2 hours.

  • Neutralize with

    
    , extract, and concentrate.
    
Protocol B: Copper-Free Modification

Best for: Alkynes prone to homocoupling or systems where copper residue is unacceptable.

  • Catalyst: Use

    
     (5 mol%) + 
    
    
    
    (10 mol%).
  • Base:

    
     (2.0 equiv).
    
  • Solvent: MeCN or Toluene.

  • Temp: Requires higher temperature (90-100°C ).

  • Note: Slower than Cu-catalyzed, but cleaner profile for sensitive alkynes.

Part 4: Data & Troubleshooting

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning or oxidationEnsure N-protection is intact. Re-sparge solvents.[1] Switch to Pd(dppf)Cl2.
Homocoupling (Alkyne Dimer) Oxygen presence / Excess CuRigorous degassing (Freeze-Pump-Thaw). Reduce CuI to 1-2 mol%. Add alkyne slowly (syringe pump).
De-iodination (H-subst product) Hydride source contaminationEnsure solvent is anhydrous. Avoid prolonged heating if reaction stalls.
Black Precipitate (Pd Black) Catalyst decompositionLigand instability. Add excess PPh3 (10 mol%) to stabilize Pd species.
Comparative Reactivity Data (Substituent Effects)

Relative rates of coupling for 3-iodopyrazoles with different protecting groups:

Protecting Group (R)Relative Rate (

)
Stability (pH < 1)Recommendation
-H (Unprotected) < 0.05 (Fails)N/AAvoid
-CH(OEt)Me (EEO) 1.0 (Reference)LabileHighly Recommended
-THP 0.9LabileRecommended
-Boc 0.4Unstable (Thermal)Use only if mild temp (<50°C) possible
-Me (Methyl) 1.2Stable (Permanent)Good if N-Me is desired final product

Part 5: Visualization

Mechanistic Pathway & The "Nitrogen Trap"

The following diagram illustrates the standard catalytic cycle and the specific diversion pathway where unprotected pyrazoles arrest the reaction.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-II Species) Pd0->OxAdd + Substrate Trap CATALYST TRAP (N-Coordination) OxAdd->Trap + Unprotected NH TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-R Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Substrate 3-Iodopyrazole (Protected) Substrate->OxAdd UnprotSub 3-Iodopyrazole (Unprotected - NH) UnprotSub->Trap

Figure 1: Catalytic cycle showing the competitive inhibition (Red Path) caused by unprotected pyrazole nitrogen, necessitating the use of protecting groups.[6]

Decision Workflow for Optimization

Workflow Start Start: 3-Iodopyrazole Coupling CheckProt Is Nitrogen Protected? Start->CheckProt Protect Perform Protection (EEO or THP) CheckProt->Protect No CheckAlkyne Is Alkyne Expensive/Volatile? CheckProt->CheckAlkyne Yes Protect->CheckAlkyne StdProto Protocol A: Pd(PPh3)2Cl2 / CuI / DMF 60-80°C CheckAlkyne->StdProto No (Standard) CuFree Protocol B: Pd(OAc)2 / XPhos / Cs2CO3 Copper-Free CheckAlkyne->CuFree Yes (Sensitive) Deprotect Acidic Deprotection (HCl/MeOH) StdProto->Deprotect CuFree->Deprotect Final Final Product: 3-Alkynyl-1H-pyrazole Deprotect->Final

Figure 2: Strategic workflow for selecting the optimal protocol based on substrate properties.

References

  • Mazeikaite, R., et al. (2014).[4] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Laha, J. K., et al. (2011). Scope of the Sonogashira Cross-Coupling Reaction with 3-Iodoindazoles. The Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). 4-Iodopyrazole in Catalysis: Protocols and Data. BenchChem.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of the p-Methoxybenzyl (PMB) Group from 3-Iodopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the p-Methoxybenzyl (PMB) Group in Heterocyclic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the use of protecting groups is a cornerstone of strategic molecular construction. The p-methoxybenzyl (PMB) group is a versatile and widely employed protecting group for various functionalities, including the nitrogen atoms of heterocyclic systems like pyrazoles.[1] Its popularity stems from its relative stability to a range of reaction conditions and, crucially, the diverse and often mild methods available for its removal.

This is of particular importance when dealing with sensitive and highly functionalized heterocyclic cores, such as 3-iodopyrazole. The iodo-substituent is a valuable synthetic handle, enabling a plethora of cross-coupling reactions to build molecular complexity. Therefore, the selective removal of the PMB group without compromising the integrity of the pyrazole ring or the carbon-iodine bond is a critical transformation for which reliable and well-understood protocols are essential.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies for the deprotection of a PMB group from a 3-iodopyrazole scaffold. We will delve into the mechanistic underpinnings of both acidic and oxidative cleavage methods, present detailed, field-proven protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for a given synthetic context.

Deprotection Strategies: A Dichotomy of Mechanisms

The removal of the PMB group from the nitrogen of a 3-iodopyrazole can be broadly categorized into two distinct mechanistic pathways: acidic cleavage and oxidative cleavage. The choice between these strategies is dictated by the overall functionality of the molecule and the desired orthogonality with other protecting groups present.

Acidic Deprotection: A Protolytic Approach

The cleavage of the N-PMB bond under acidic conditions proceeds via a protonation-initiated fragmentation pathway. The ether-like linkage of the PMB group to the pyrazole nitrogen is susceptible to strong acids, which protonate the nitrogen, weakening the N-C bond and facilitating its cleavage to form a stable p-methoxybenzyl cation.

Mechanism of Acidic Deprotection

The generally accepted mechanism for the acid-mediated deprotection of a PMB-protected pyrazole is depicted below. The reaction is initiated by protonation of the pyrazole nitrogen, followed by departure of the protonated pyrazole to generate the resonance-stabilized p-methoxybenzyl carbocation. This cation is then trapped by a nucleophile present in the reaction medium, often the conjugate base of the acid or a scavenger added to the reaction mixture.

Acidic_Deprotection_Mechanism cluster_0 Acidic Deprotection of PMB-Protected 3-Iodopyrazole start PMB-N-(3-Iodopyrazole) protonated Protonated Intermediate start->protonated + H⁺ (TFA) products 3-Iodopyrazole + p-Methoxybenzyl Cation protonated->products Cleavage trapped_cation Trapped Cation (e.g., with Anisole) products->trapped_cation + Scavenger final_products Deprotected Pyrazole + Byproducts trapped_cation->final_products

Caption: Mechanism of Acidic PMB Deprotection.

A common reagent for this transformation is trifluoroacetic acid (TFA), which is effective and easily removed due to its volatility.[2] To prevent the liberated p-methoxybenzyl cation from re-alkylating the deprotected pyrazole or other nucleophilic sites, a cation scavenger such as anisole is often employed.

This protocol is adapted from established procedures for the deprotection of PMB-protected pyrazoles.[2]

Materials:

  • N-PMB-3-iodopyrazole

  • Trifluoroacetic acid (TFA)

  • Anisole (optional, as a scavenger)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-PMB-3-iodopyrazole (1.0 eq) in dichloromethane (DCM, approximately 0.1 M concentration).

  • To the stirred solution, add anisole (1.0-2.0 eq) if desired.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-iodopyrazole.

Oxidative Deprotection: A Single-Electron Transfer Approach

An alternative and often milder approach to PMB deprotection is through oxidative cleavage. This method is particularly advantageous when acid-sensitive functional groups are present in the molecule. The key to this selectivity lies in the electron-rich nature of the p-methoxybenzyl group, which makes it susceptible to oxidation.

Mechanism of Oxidative Deprotection with DDQ

The most commonly employed reagent for this purpose is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[3] The deprotection mechanism is initiated by a single-electron transfer (SET) from the electron-rich PMB group to DDQ, forming a radical cation and the DDQ radical anion.[3] The presence of the para-methoxy group is crucial as it stabilizes the resulting benzylic radical cation. Subsequent reaction with water, typically present in the reaction medium, leads to the formation of a hemiacetal, which then collapses to release the deprotected pyrazole, p-methoxybenzaldehyde, and the hydroquinone form of DDQ.

Oxidative_Deprotection_Mechanism cluster_1 Oxidative Deprotection with DDQ start PMB-N-(3-Iodopyrazole) set_complex Charge-Transfer Complex start->set_complex + DDQ radical_ion_pair Radical Ion Pair set_complex->radical_ion_pair SET hemiacetal Hemiacetal Intermediate radical_ion_pair->hemiacetal + H₂O products 3-Iodopyrazole + p-Anisaldehyde + DDQH₂ hemiacetal->products Fragmentation

Caption: Mechanism of Oxidative PMB Deprotection with DDQ.

The chemoselectivity of DDQ is a significant advantage; it typically does not affect other common protecting groups such as benzyl, silyl ethers (e.g., TBS, TIPS), or acetals. Importantly for the present topic, the carbon-iodine bond in aryl iodides is generally stable under these conditions.

This is a general and widely applicable protocol for the oxidative removal of PMB ethers, which is expected to be compatible with the 3-iodopyrazole substrate.[3]

Materials:

  • N-PMB-3-iodopyrazole

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water or a pH 7 phosphate buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-PMB-3-iodopyrazole (1.0 eq) in a mixture of DCM and water (typically in a ratio of 10:1 to 20:1, v/v). The use of a pH 7 phosphate buffer in place of water can sometimes be beneficial. The concentration is typically around 0.05-0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1-1.5 eq) portion-wise to the stirred solution. A color change is usually observed upon addition of DDQ.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The byproduct, DDQ hydroquinone, is often insoluble and can be partially removed by filtration before concentration.

  • Purify the crude product by column chromatography on silica gel to separate the desired 3-iodopyrazole from p-methoxybenzaldehyde and any remaining DDQ-related byproducts.

Comparative Analysis of Deprotection Methods

The choice of deprotection method is a critical decision in a synthetic campaign. The following table summarizes the key features of the acidic and oxidative methods for the deprotection of N-PMB-3-iodopyrazole.

FeatureAcidic Deprotection (TFA)Oxidative Deprotection (DDQ)
Reagent Trifluoroacetic acid (TFA)2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
Mechanism Protolytic cleavageSingle-Electron Transfer (SET)
Conditions Strong acid, room temp. to elevated temp.Mildly acidic to neutral, 0 °C to room temp.
Advantages Reagent is volatile and easy to remove.High chemoselectivity, mild conditions.
Disadvantages Not suitable for acid-sensitive substrates.DDQ can be expensive, purification from byproducts.
Chemoselectivity May cleave other acid-labile groups (e.g., Boc, t-butyl ethers).Orthogonal to many acid- and base-labile groups.
Work-up Requires careful neutralization.Typically involves an aqueous wash to remove byproducts.

Conclusion

The deprotection of the p-methoxybenzyl group from a 3-iodopyrazole is a feasible and crucial step in the synthesis of functionalized heterocyclic compounds. Both acidic and oxidative methods offer viable pathways to the desired product, each with its own set of advantages and limitations. The use of trifluoroacetic acid provides a straightforward and effective method for substrates that can tolerate strongly acidic conditions. For molecules bearing acid-sensitive functionalities, the oxidative cleavage with DDQ presents a mild and highly chemoselective alternative.

The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently select and execute the most appropriate deprotection strategy for their specific synthetic needs. As with all chemical transformations, careful monitoring and optimization of reaction conditions are paramount to achieving high yields and purity of the target 3-iodopyrazole.

References

  • Holzer, W., & Eller, G. A. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. HETEROCYCLES, 63(11), 2537.
  • Ilangovan, A., Saravanakumar, S., Malayappasamy, S., & Manickam, G. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances, 3(34), 14814.
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Sharma, P., Kumar, A., & Kumar, P. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(49), 30849–30882.
  • Miki, Y., Hachiken, H., & Yoshikawa, K. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
  • Christensen, M. K., & Juhl, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2015(3), 52-68.
  • Holzer, W., & Eller, G. A. (2004). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. HETEROCYCLES, 63(11), 2537-2555.
  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888.
  • Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(46), 6051-6054.
  • Bartoli, G., Marcantoni, E., Petrini, M., & Sambri, L. (2003). A Simple Method for the Selective Deprotection of p-Methoxybenzyl Ethers by Cerium(III) Chloride Heptahydrate and Sodium Iodide. The Journal of Organic Chemistry, 68(1), 243-246.
  • Cavedon, C., Melchiorre, P., & Pieber, B. (2019). Visible Light-Mediated Oxidative Debenzylation.
  • Wright, J. A., Yu, J. Q., & Spencer, J. B. (2001). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Tetrahedron Letters, 42(24), 4043-4045.
  • Yoshikawa, K., Tabata, T., Fujimura, K., Kuraoka, N., Nakamura, A., Miki, Y., & Maegawa, T. (2021). DEPROTECTION OF THE CARBAZOLE PMB GROUP USING HYPERVALENT IODINE REAGENT COMBINED WITH N-HYDROXYPHTHALIMIDE. HETEROCYCLES, 103(2), 1031.
  • Wuts, P. G. M. (n.d.). PMB Protection. Common Organic Chemistry. Retrieved from [Link]

  • Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi.
  • Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ). Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

Sources

C-H activation protocols for functionalizing 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the precision functionalization of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole .

Executive Summary & Strategic Analysis

The scaffold 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole (referred to herein as 1 ) represents a high-value intermediate in medicinal chemistry. The 3-iodo moiety serves as a pre-installed "handle" for downstream cross-coupling (Sonogashira, Suzuki), while the N-PMB (p-methoxybenzyl) group acts as a robust, removable protecting group.

The primary synthetic challenge is chemoselectivity . Standard transition-metal catalyzed C-H activation protocols (e.g., Pd(0)/Pd(II) cycles) often trigger oxidative addition at the C3–I bond, leading to polymerization or dehalogenation rather than the desired C–H functionalization.

This guide details three "field-proven" protocols designed to functionalize the C–H bonds at C5 and C4 while preserving the C3–I handle or utilizing it strategically.

Reactivity Map of Substrate (1)

The pyrazole ring exhibits distinct reactivity zones based on electronic and steric factors:

ReactivityMap Substrate 3-Iodo-1-PMB-Pyrazole C3 C3-Position (Iodine Handle) Substrate->C3 Susceptible to Oxidative Addition (Pd0) C4 C4-Position (Nucleophilic/Steric) Substrate->C4 Target for Electrophilic Subst. C5 C5-Position (Acidic/CMD Active) Substrate->C5 Target for Deprotonation/CMD

Figure 1: Reactivity landscape of 3-iodo-1-PMB-pyrazole. C5 is the primary target for C-H activation due to acidity and proximity to the N-directing group.

Protocol A: C5-H Functionalization via Magnesiation (The "Orthogonal" Route)

Objective: Functionalize C5 with electrophiles (aldehydes, acyl chlorides, halides) while strictly preserving the C3–I bond. Mechanism: Hydrogen-Metal Exchange (Deprotonation). Key Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).

Rationale

Standard organolithiums (e.g., n-BuLi) at -78°C pose a high risk of Lithium-Halogen Exchange at the C3–I position. The bulky, non-nucleophilic base TMPMgCl·LiCl allows for thermodynamic deprotonation at the most acidic site (C5) at higher temperatures (-20°C to 0°C) without disturbing the C–I bond [1].

Step-by-Step Protocol
  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with Argon.

  • Substrate Loading: Dissolve 1 (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL, 0.2 M).

  • Cooling: Cool the solution to -20°C (using a cryostat or ice/salt/acetone bath). Note: Do not cool to -78°C; the reaction kinetics for magnesiation are sluggish at ultra-low temps.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene) over 5 minutes.

  • Incubation: Stir at -20°C for 30 minutes.

    • Self-Validation: Aliquot 0.1 mL, quench with D₂O, and check by ¹H-NMR. Disappearance of the C5-H singlet (δ ~7.4 ppm) indicates >95% metalation.

  • Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Add sat. aq. NH₄Cl (5 mL). Extract with EtOAc.

Data Summary:

Electrophile Product Type Yield (%) C3-I Integrity
Benzaldehyde Secondary Alcohol 82-88% >99%
Allyl Bromide C5-Allyl 75-80% >98%

| DMF | C5-Formyl | 85% | >99% |

Protocol B: Direct C5-H Arylation (The "Catalytic" Route)

Objective: Direct coupling of C5-H with Aryl Halides. Mechanism: Concerted Metalation-Deprotonation (CMD). Key Catalyst: Ru(II) Carboxylates or Pd(II) (Ligand-Controlled) .

Rationale

While Palladium (Pd) is standard for C-H arylation, it readily inserts into C3–I. Ruthenium (Ru) catalysts, specifically [Ru(p-cymene)Cl₂]₂ with carboxylate additives, exhibit a unique preference for C-H activation over oxidative addition into aryl iodides/bromides under specific conditions [2]. Alternatively, "Halide-Tolerant" Pd-conditions using Pivalic Acid can be used if the coupling partner is an Aryl Iodide (exploiting kinetic competition).

Workflow Diagram (CMD Pathway)

CMD_Pathway Start Substrate (1) + Ar-Br Ru_Species Active Species: Ru(II)-Carboxylate Start->Ru_Species K2CO3, MesCOOH NMP, 100°C TS_CMD CMD Transition State (C5-H Cleavage) Ru_Species->TS_CMD Ag-free conditions Intermediate Ruthenacycle Int. TS_CMD->Intermediate Product C5-Arylated Product (C3-I Intact) Intermediate->Product Reductive Elim.

Figure 2: Ruthenium-catalyzed CMD pathway minimizing C3-I interference.

Step-by-Step Protocol (Ru-Catalyzed)
  • Setup: In a pressure tube, combine 1 (0.5 mmol), Aryl Bromide (1.5 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), and MesCOOH (30 mol%).

  • Base: Add K₂CO₃ (2.0 equiv).[1] Crucial: Avoid Ag salts, as they promote halide abstraction from C3-I.

  • Solvent: Add NMP (2 mL, degassed).

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove NMP.

Critical Note: If using Pd(OAc)₂, use Pivalic Acid (30 mol%) and Cs₂CO₃ in Toluene. Ensure the coupling partner is an Aryl Iodide to outcompete the C3-I of the substrate, or accept that C3-I might react if the partner is less reactive.

Protocol C: C4-H Functionalization (Electrophilic)

Objective: Functionalize the electronically rich C4 position. Method: Electrophilic Aromatic Substitution (EAS) or Ir-Catalyzed Borylation.

Rationale

The C4 position is the most nucleophilic site. However, with the electron-withdrawing C3-I present, C4 is deactivated compared to a simple pyrazole. Iridium-catalyzed C-H Borylation is governed by sterics. The C4 position is flanked by C3-I and C5-H. The C5 position is flanked by N-PMB and C4. Sterically, C4 is often accessible if C5 is blocked, but here C5 is open. Insight: For this specific substrate, Electrophilic Halogenation (e.g., bromination) is the most reliable C4 protocol. For C-C bond formation, Pd-catalyzed Alkenylation (Fujiwara-Moritani) is possible but requires forcing conditions that endanger C3-I.

Protocol: C4-Bromination (Preparation for Suzuki)
  • Reagents: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (0.1 M).

  • Conditions: Stir at RT for 2 hours.

  • Result: Quantitative formation of 3-Iodo-4-bromo-1-PMB-pyrazole .

    • Application: This creates a "dihalogenated" scaffold where C3-I and C4-Br have different reactivities (I > Br) for sequential cross-coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of C3-Iodine Li-Halogen Exchange (Protocol A)Switch from n-BuLi to TMPMgCl·LiCl . Increase Temp from -78°C to -20°C (thermodynamic control).
C3-Arylation (Side Product) Pd-insertion into C-I (Protocol B)Switch to Ru-catalysis . If using Pd, use a huge excess of the coupling partner (Ar-I).
Low Conversion (C5) Poor solubility or CMD failureAdd Pivalic Acid (30 mol%) as a proton shuttle. Switch solvent to Toluene/DMA (1:1).
N-PMB Cleavage Acidic conditionsAvoid strong acids (TFA/HCl). PMB is stable to basic/neutral C-H activation conditions.

References

  • Knochel, P. et al. "Functionalization of Heterocycles using TMPMgCl·LiCl." Angew.[2] Chem. Int. Ed., 2006.

  • Ackermann, L. "Ruthenium-Catalyzed C-H Bond Functionalizations." Chem. Rev., 2011.

  • Doucet, H. "Pd-Catalyzed C5-Arylation of Heteroaromatics." Org.[3][4][5][6] Lett., 2010.

  • Larock, R. C. "Iodination of Pyrazoles." J. Org.[3] Chem., 2008.[7]

Sources

Application Note: Buchwald-Hartwig Amination of 3-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the Buchwald-Hartwig amination of 3-iodopyrazoles . This substrate class presents a "perfect storm" of catalytic challenges: catalyst poisoning by the pyrazole nitrogen, iodide inhibition of the palladium cycle, and electronic deactivation at the C3 position.

The following guide moves beyond generic "screening kits" to provide a mechanistic rationale and specific, high-probability protocols.

Part 1: Strategic Analysis & Mechanistic Challenges

The "3-Iodopyrazole" Problem

Unlike their 4-iodo counterparts, 3-iodopyrazoles are notoriously difficult substrates for Pd-catalyzed cross-coupling. Three distinct failure modes must be managed:

  • Coordination Poisoning (The "N-H" Effect):

    • Issue: In unprotected pyrazoles, the N-H bond is acidic (

      
       in DMSO). Standard bases (e.g., 
      
      
      
      ) deprotonate this position, creating a pyrazolyl anion. This anion is a potent
      
      
      -donor that binds tightly to
      
      
      , displacing the phosphine ligand and forming an inactive "off-cycle" resting state.
    • Solution: Use LiHMDS as a base to generate a soluble "ate" complex or employ bulky biarylphosphine ligands (e.g.,

      
      ) that sterically prevent the pyrazolyl anion from coordinating to the metal center.
      
  • Iodide Inhibition (The "Dimer" Effect):

    • Issue: Oxidative addition of aryl iodides releases iodide ions (

      
      ). Unlike bromide or chloride, iodide is a soft, bridging ligand. It readily bridges two 
      
      
      
      species to form
      
      
      dimers. These dimers are thermodynamically stable and kinetically incompetent for transmetallation.
    • Solution: Avoid polar solvents (DMF, DMSO) which stabilize the separated ions. Use Toluene , where the bridging dimer is less soluble or less stable relative to the monomeric active species.[1] Use ligands with large bite angles or bulk (e.g., Xantphos , BrettPhos ) to destabilize the bridged dimer.

  • Electronic Deactivation:

    • Issue: The C3 position of pyrazole is electron-rich (excess

      
      -density), making oxidative addition slower than for electron-deficient aryl halides.
      
    • Solution: High-activity precatalysts (G3/G4 Palladacycles) are required to initiate the cycle efficiently.

Part 2: Decision Matrix & Experimental Design

Before starting wet chemistry, classify your substrate to select the correct protocol.

G cluster_tips Optimization Loops Start Substrate Analysis: 3-Iodopyrazole Protect Is the Pyrazole N-H Protected? (e.g., SEM, Boc, THP, Methyl) Start->Protect Yes YES (Protected) Protect->Yes No NO (Unprotected) Protect->No ProtoA PROTOCOL A: Standard High-Activity (BrettPhos / NaOtBu) Yes->ProtoA Primary Amines ProtoC PROTOCOL C: Steric Bulk Priority (RuPhos / NaOtBu) Yes->ProtoC Secondary Amines ProtoB PROTOCOL B: Base-Mediated Protection (tBuBrettPhos / LiHMDS) No->ProtoB All Amines Tip1 If Low Conversion: Switch Solvent to Toluene (Mitigate Iodide Inhibition) ProtoA->Tip1 Tip2 If Dehalogenation: Lower Temp to 65°C Increase Concentration ProtoB->Tip2

Figure 1: Decision tree for selecting reaction conditions based on pyrazole protection status and amine type.

Part 3: Optimized Protocols

Protocol A: Protected 3-Iodopyrazoles (Primary Amines)

Target: N-Methyl, N-Boc, N-SEM, or N-THP 3-iodopyrazoles.

This protocol utilizes BrettPhos , a ligand designed to prevent the formation of stable Pd-iodide dimers while promoting the coupling of primary amines.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst BrettPhos Pd G3 0.02–0.05Precatalyst ensures rapid activation without reducing agents.
Ligand (Included in G3)-If using Pd(OAc)₂, add BrettPhos (1.5:1 L:Pd ratio).
Base NaO^tBu 1.4Strong base required.[8] Use anhydrous grade (glovebox preferred).
Solvent Toluene or Dioxane [0.2 M]Toluene is preferred to mitigate iodide inhibition.[8]
Temp 80–100 °C -Monitor conversion; iodide inhibition may require higher T.

Step-by-Step:

  • Charge a reaction vial with BrettPhos Pd G3 (2-5 mol%), NaO^tBu (1.4 equiv), and the Protected 3-Iodopyrazole (1.0 equiv).

  • If the amine is solid:[8] Add it now (1.2 equiv).

  • Seal vial and purge with Argon/Nitrogen (3 cycles).

  • Add anhydrous Toluene via syringe.

  • If the amine is liquid: Add it now via syringe.[8]

  • Heat to 90 °C for 4–16 hours.

  • Workup: Dilute with EtOAc, filter through Celite (to remove Pd black and salts), and concentrate.

Protocol B: Unprotected 3-Iodopyrazoles (Direct Coupling)

Target: Free N-H 3-iodopyrazoles.

This protocol relies on LiHMDS .[1] The base serves two roles: it deprotonates the amine for coupling AND deprotonates the pyrazole N-H (protecting it as an anion). The bulky tBuBrettPhos ligand is essential to prevent the anionic pyrazole from poisoning the Pd center.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst tBuBrettPhos Pd G3 0.02–0.05Specific for unprotected heterocycles.
Base LiHMDS (1M in THF)2.2–2.5Crucial: Must use >2 equiv to deprotonate both N-H sites.
Solvent Dioxane / THF [0.2 M]LiHMDS is typically supplied in THF/Hexanes.
Temp 65–100 °C -Start lower (65°C) to avoid decomposition.

Step-by-Step:

  • Charge vial with tBuBrettPhos Pd G3 (2-5 mol%) and 3-Iodopyrazole (1.0 equiv).

  • Seal and purge with Argon.[8]

  • Add anhydrous Dioxane (or THF).

  • Add Amine (1.2 equiv).[2]

  • Dropwise Addition: Add LiHMDS (2.4 equiv) slowly at room temperature. Note: Solution may turn orange/red (deprotonation).

  • Heat to 65 °C . Monitor by LCMS.[8] If sluggish after 4h, increase to 90 °C.

  • Quench: Add 1M HCl or saturated NH₄Cl carefully (exothermic).

  • Workup: Extract with EtOAc/DCM. Note that the product will be amphoteric; adjust pH to ~8-9 for optimal extraction.

Part 4: Troubleshooting & Data Interpretation

The "Iodide Inhibition" Check

If conversion stalls at ~30-50% despite active catalyst, you are likely seeing iodide inhibition. The iodide byproduct accumulates and shuts down the catalyst.[10]

Diagnostic Experiment: Run two parallel reactions:

  • Standard Conditions.

  • Standard Conditions + 1.0 equiv AgNO₃ (Silver scavenges Iodide).

  • Result: If Reaction 2 proceeds to completion while Reaction 1 stalls, Iodide Inhibition is the cause.

  • Fix: Switch solvent to Toluene (precipitates NaI) or increase ligand loading to 2:1 (L:Pd).

Ligand Screening Table

If the recommended protocols fail, screen these specific alternatives.

LigandClassBest For...
BrettPhos Biaryl MonophosphinePrimary amines, Protected pyrazoles.
RuPhos Biaryl MonophosphineSecondary amines, Sterically hindered amines.[8]
Xantphos BidentateHigh-risk of Iodide Inhibition. Its large bite angle is good, but it often fails with iodides unless Toluene is used.
tBuBrettPhos Bulky BiarylUnprotected pyrazoles or amides.
P(tBu)₃ Alkyl PhosphineVery electron-rich; good for deactivated aryl chlorides but often too labile for iodides (Pd black formation).

Part 5: References

  • Buchwald-Hartwig "User Guide": Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Unprotected Heterocycle Amination: Maiti, D., Fors, B. P., & Buchwald, S. L. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[11] Chemical Science, 2. (Specific context on tBuBrettPhos). Link

  • Iodide Inhibition Mechanism: Sheikh, N. S. (2010). "Inhibition of Palladium-Catalyzed Reactions by Halide Salts." Organic Process Research & Development.

  • Precatalyst Activation: Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts." Chemical Science. Link

Sources

Preparation of pyrazole boronic acids from 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity preparation of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-ylboronic acid (and its pinacol ester surrogate).

The guide prioritizes operational reliability , addressing the specific challenges of pyrazole metallation and the stability of the 4-methoxybenzyl (PMB) protecting group.

Executive Summary

The 1H-pyrazol-3-ylboronic acid scaffold is a "privileged structure" in kinase inhibitor design (e.g., JAK, BTK inhibitors). However, the direct synthesis of these boronic acids is complicated by the inherent instability of the C–B bond in electron-rich heteroaromatics (protodeboronation) and the competing acidity of the C5-proton during metallation.

This guide details two validated protocols for converting 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole (Compound 1) into its corresponding boronic acid/ester.

  • Protocol A (Cryogenic Lithiation): Best for large-scale preparation of the free boronic acid. High atom economy, low material cost.

  • Protocol B (Miyaura Borylation): Best for parallel synthesis (HTS) of the pinacol boronate ester. robust, non-cryogenic, tolerant of functional groups.

Strategic Analysis & Reaction Pathways

The choice between Metal-Halogen Exchange (Lithiation) and Transition Metal Catalysis (Miyaura) depends on the desired downstream application.

Decision Matrix
FeatureProtocol A: LithiationProtocol B: Miyaura Borylation
Primary Product Free Boronic AcidPinacol Boronate Ester
Key Reagents n-BuLi, B(OiPr)₃Pd(dppf)Cl₂, B₂pin₂, KOAc
Temperature -78 °C (Strict Control)80–90 °C
Scalability High (Multi-gram to Kg)Moderate (Catalyst cost scales poorly)
Impurity Profile De-iodinated pyrazole (if wet)Homocoupling, Protodeboronation
Reaction Pathway Diagram

G cluster_0 Protocol A: Lithiation cluster_1 Protocol B: Miyaura Start 3-Iodo-1-PMB-pyrazole (Precursor) Lithio 3-Lithio Intermediate (-78°C) Start->Lithio n-BuLi -78°C PdComplex Pd(II)-Oxidative Complex Start->PdComplex Pd(dppf)Cl2 Borate Trialkyl Borate Complex Lithio->Borate B(OiPr)3 Target Target Boronic Acid (Free Acid) Borate->Target Acidic Hydrolysis (H3O+) PinEster Pinacol Boronate Ester (Stable Surrogate) PdComplex->PinEster B2pin2, KOAc PinEster->Target NaIO4 / HCl (Cleavage)

Figure 1: Synthetic pathways accessing the boronic acid and ester.[1][2] Protocol A provides direct access to the acid; Protocol B yields the stable ester, which can be cleaved if necessary.

Protocol A: Cryogenic Metal-Halogen Exchange

Objective: Preparation of the free boronic acid. Mechanism: Lithium-Iodine exchange is faster than C5-H deprotonation at -78°C. The resulting anion is quenched with an electrophilic borate.

Materials
  • Substrate: 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole (1.0 equiv)

  • Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Quench: Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Quench (Workup): 2N HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel. Charge with 3-Iodo-1-PMB-pyrazole and anhydrous THF.

  • Cryogenics: Cool the solution to -78 °C using a dry ice/acetone bath. Allow the internal temperature to stabilize (wait >15 mins).

    • Critical Process Parameter (CPP): Temperature must remain < -70 °C during n-BuLi addition to prevent "Base Walk" (deprotonation at C5).

  • Exchange: Add n-BuLi dropwise over 20 minutes. The solution often turns yellow/orange. Stir at -78 °C for 30 minutes.

  • Borylation: Add Triisopropyl borate dropwise (neat or in minimal THF) rapidly enough to ensure mixing but maintaining T < -65 °C.

  • Warm-up: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • Hydrolysis: Quench the reaction with 2N HCl (approx. 2 equiv relative to Li). Stir vigorously for 30 minutes. The mixture will become biphasic.

  • Isolation:

    • Adjust pH to ~5–6 with solid NaHCO₃ (Boronic acids can be amphoteric; avoid high pH where they form soluble borates).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Hexane/EtOAc or Et₂O/Pentane. Boronic acids are often sticky solids; trituration is preferred over chromatography.

Protocol B: Miyaura Borylation (Catalytic Route)

Objective: Preparation of the Pinacol Boronate Ester (often used directly in Suzuki couplings).[1] Mechanism: Pd(0)/Pd(II) catalytic cycle.[1] The use of KOAc prevents protodeboronation compared to stronger bases like carbonates.

Materials
  • Substrate: 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: Potassium Acetate (KOAc) (anhydrous, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DMSO (degassed)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial or flask with the Substrate , B₂pin₂ , KOAc , and Pd catalyst . Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 85 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[3][4] The Iodo-precursor (M+) should disappear, replaced by the Boronate mass (M+Pin-I+H).

    • Note: If the reaction stalls, add 1-2 mol% fresh catalyst.

  • Workup:

    • Cool to room temperature.[5]

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica Gel). Elute with Hexanes:EtOAc (gradient 90:10 to 70:30).

    • Stability Note: Pinacol esters are stable on silica. Free boronic acids are not (they streak).

Analytical Specifications & Quality Control

Expected Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidBoronic acids may darken upon air exposure.
¹H NMR (DMSO-d₆) δ ~8.0–8.5 ppm (2H, br s, B(OH)₂)The B(OH)₂ protons are diagnostic but broad.
¹¹B NMR δ ~28–32 ppmBroad singlet indicating tricoordinate boron.
Mass Spec (ESI) [M+H]⁺ or [M-H₂O+H]⁺ (Boroxine)Boronic acids often dehydrate in the MS source to form trimeric boroxines.
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Lithiation).

    • Cause: Wet THF or temperature > -60°C causing deprotonation at C5 instead of Iodine exchange.

    • Fix: Distill THF over Na/Benzophenone; ensure internal probe reads -78°C before adding n-BuLi.

  • Problem: Protodeboronation (Product is just 1-PMB-pyrazole).

    • Cause: Reaction temperature too high or reaction time too long in Protocol B.

    • Fix: Lower temp to 80°C; ensure KOAc is dry (water promotes hydrolysis/deboronation).

References

  • Miyaura Borylation (Seminal Work): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link

  • Lithiation of Pyrazoles: Heinisch, G., & Holzer, W. (2010). Pyrazoles.[5][6][7][8] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. (Standard reference for heterocycle metallation).

  • PMB Protection Strategy: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Confirming stability of PMB to n-BuLi).
  • Boronic Acid Synthesis Review: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Specific Analogous Protocol: Li, H., et al. (2013). Synthesis and antitumor activity of 1-substituted-3-(3-pyridyl)pyrazole derivatives. European Journal of Medicinal Chemistry. (Describes lithiation of N-protected 3-iodopyrazoles). Link

Sources

Troubleshooting & Optimization

Minimizing deiodination side reactions during cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deiodination Side Reactions Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction: The Challenge of Deiodination in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] Among the various aryl halides, aryl iodides are often chosen for their high reactivity due to the relatively weak C-I bond, which facilitates the initial, often rate-determining, oxidative addition step.[1]

However, this inherent reactivity is a double-edged sword. The same weak C-I bond makes aryl iodides susceptible to a common and frustrating side reaction: deiodination, where the iodine atom is replaced by a hydrogen atom. This process, also known as reductive dehalogenation or hydrodehalogenation, consumes the starting material, reduces the yield of the desired product, and complicates purification by introducing a difficult-to-separate byproduct.[3]

This guide provides a comprehensive troubleshooting framework for minimizing deiodination. We will delve into the mechanistic underpinnings of this side reaction, offer solutions in a direct question-and-answer format, and provide step-by-step protocols to help you establish robust and high-yielding cross-coupling procedures.

Understanding the Mechanism: How Deiodination Occurs

Before troubleshooting, it's crucial to understand the enemy. Deiodination is not a single reaction but a competing pathway within the catalytic cycle. The primary culprit is often the formation of an aryl-palladium-hydride intermediate, which then undergoes reductive elimination.

Deiodination_Mechanism cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Deiodination Pathway Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)(L)₂-I Pd0->ArPdI Oxidative Addition (+ Ar-I) ArPdNu Ar-Pd(II)(L)₂-Nu ArPdI->ArPdNu Transmetalation (+ R-M) ArPdH Ar-Pd(II)(L)₂-H ArPdI->ArPdH ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product Reductive Elimination Hydride_Source Hydride Source (Solvent, Base, H₂O, etc.) Hydride_Source->ArPdH Halide-Hydride Exchange ArPdH->Pd0 Deiodinated_Product Ar-H ArPdH->Deiodinated_Product Reductive Elimination

Figure 1. Competing pathways in a Pd-catalyzed cross-coupling reaction.

As shown in Figure 1, after the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate is at a critical juncture. In the desired pathway, it undergoes transmetalation with the coupling partner, followed by reductive elimination to yield the product. In the competing deiodination pathway, a hydride source exchanges with the iodide ligand to form an Ar-Pd(II)-H species, which then reductively eliminates to form the undesired Ar-H product.[3]

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aryl iodide starting material is decomposing before I even start the reaction, or upon gentle heating. What is happening?

This points to the inherent instability of your substrate. The C-I bond is the weakest among the carbon-halogen bonds, and certain structural features can weaken it further.

  • Electronic Effects: Electron-donating groups (e.g., -OH, -OR, -NH₂) on the aryl ring can increase electron density, potentially destabilizing the C-I bond.

  • Steric Hindrance: Severe steric hindrance around the iodine atom can also contribute to instability.

  • Radical Pathways: Some complex or electron-rich systems, like certain iodophenol derivatives on a naphthalene backbone, can be prone to decomposition through radical dissociation, a process accelerated by heat or light.[4] The weak C-I bond is susceptible to homolytic cleavage, initiating a radical chain reaction that leads to the deiodinated product.[4]

Solutions:

  • Prepare Fresh & Use Immediately: For particularly unstable aryl iodides, it is best practice to synthesize or purify them immediately before use.[4]

  • Storage: Store sensitive aryl iodides in the dark, under an inert atmosphere (Argon or Nitrogen), and at low temperatures (e.g., in a freezer).

  • Consider an Alternative Halide: If the instability is intractable, switching to the corresponding aryl bromide may be the best solution. While less reactive, modern catalyst systems with specialized ligands are highly effective for coupling aryl bromides and even chlorides, and the stronger C-Br bond significantly reduces the risk of premature decomposition.[4][5]

Q2: I'm observing significant deiodination during my Suzuki-Miyaura coupling. What are the most common culprits?

In Suzuki-Miyaura coupling, several factors can tip the balance in favor of deiodination.

  • Slow Transmetalation: The key is the relative rate of transmetalation versus hydride formation and subsequent reductive elimination. If the transmetalation step is slow, the Ar-Pd(II)-I intermediate has more time to encounter a hydride source and be diverted to the deiodination pathway.[3][6]

  • Boronic Acid Quality: Impure or decomposed boronic acids are a primary cause of slow transmetalation. Boronic acids are susceptible to protodeboronation, especially under basic aqueous conditions, which effectively removes your active nucleophile from the reaction.[3][7] Some boronic acids can also be unstable to oxidation.[8]

  • Base and Solvent: The base and solvent system can be a direct source of hydrides. Alcohols, water, and even some amine bases can generate hydride species that intercept the catalytic cycle.[3]

Solutions:

  • Assess Boronic Acid Quality: Use high-purity boronic acids. If in doubt, consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[9]

  • Optimize the Base: Switch to a non-hydride-donating base. Anhydrous bases like K₃PO₄, Cs₂CO₃, or KF are often better choices than hydroxides or alkoxides when deiodination is an issue.[7][9]

  • Choose Your Solvent Wisely: Use high-purity, rigorously degassed anhydrous solvents like dioxane, toluene, or THF. While some water is often necessary to facilitate the Suzuki reaction, excessive amounts can promote side reactions.

Q3: How does my choice of palladium catalyst and ligand impact deiodination?

The catalyst system is arguably the most critical factor you can control. The ligand, in particular, dictates the reactivity and stability of the palladium center.

  • Ligand Sterics and Electronics: The goal is to select a ligand that accelerates the desired steps of the catalytic cycle (especially reductive elimination) more than the undesired ones. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[10]

    • Rationale: These ligands stabilize the Pd(0) state, promote rapid oxidative addition, and, most importantly, accelerate the final C-C bond-forming reductive elimination. A fast reductive elimination step ensures the Ar-Pd(II)-Nu intermediate quickly turns over to product, minimizing its residence time in the catalytic cycle and its potential to revert or undergo side reactions.

  • Palladium Precursor: The choice between a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can matter.[11][12] Pd(II) precursors must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes be inefficient or generate species that promote side reactions.[13] Using a well-defined Pd(0) precatalyst can sometimes provide more consistent results.

Troubleshooting Ligand & Catalyst Issues

IssuePotential CauseRecommended ActionRationale
High Deiodination Slow reductive elimination relative to hydride capture.Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos, or an NHC ligand like IPr).[10]Accelerates the final product-forming step, outcompeting the deiodination pathway.
Sluggish Reaction Inefficient catalyst activation or turnover.Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). Consider a pre-formed Pd(0) catalyst like Pd₂(dba)₃/ligand or a G3/G4 precatalyst.Ensures a sufficient concentration of the active Pd(0) species is present to drive the reaction forward.
Inconsistent Results Inefficient in situ reduction of Pd(II) precursor.Use a well-defined Pd(0) source. If using Pd(II), ensure effective reducing agents (like phosphines) are present.[11][13]Bypasses potential issues with the pre-activation step, leading to more reproducible outcomes.
Q4: I am performing a Sonogashira coupling and see a lot of deiodination. What is unique to this reaction?

The Sonogashira coupling has its own nuances. While the general principles apply, the copper co-catalyst can play a role.

  • Copper-Free vs. Copper-Catalyzed: Traditional Sonogashira protocols use a copper(I) salt (e.g., CuI) as a co-catalyst to form a copper-acetylide intermediate, which then transmetalates to the palladium center.[14][15] However, copper can also be involved in side reactions.

  • Glaser Homocoupling: A common issue is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which consumes the nucleophile.[13][16] If the alkyne is depleted, the Ar-Pd(II)-I intermediate will persist longer, increasing the likelihood of deiodination.

Solutions:

  • Go Copper-Free: The most direct solution is to use a modern copper-free Sonogashira protocol.[16][17] These methods often rely on highly efficient palladium/phosphine or palladium/NHC catalyst systems and a suitable amine base (e.g., pyrrolidine, piperidine) to facilitate the reaction without the need for copper.[15]

  • Rigorous Inert Atmosphere: If using a copper-catalyzed system, it is absolutely critical to maintain a strictly oxygen-free environment. Oxygen promotes the undesired Glaser coupling.[13][16]

  • Optimize the Base: The amine base is crucial. It not only deprotonates the alkyne but can also help keep the copper in its active Cu(I) state.[13]

Systematic Troubleshooting Workflow

When faced with a deiodination problem, a systematic approach is more effective than random changes. Use the following workflow to diagnose and solve the issue.

Troubleshooting_Deiodination start High Deiodination Observed q_sm_stable Is Aryl Iodide Starting Material Stable? start->q_sm_stable a_sm_unstable ACTION: 1. Prepare fresh & use immediately. 2. Store cold, dark, inert. 3. Consider switching to Aryl Bromide. q_sm_stable->a_sm_unstable No q_reagents Are Reagents High Purity & Anhydrous? q_sm_stable->q_reagents Yes a_sm_unstable->q_reagents a_reagents ACTION: 1. Use fresh, high-purity boronic acid (or ester/trifluoroborate). 2. Use anhydrous, degassed solvent. 3. Use dry, non-hydridic base (K₃PO₄, Cs₂CO₃). q_reagents->a_reagents No q_catalyst Is the Catalyst System Optimized? q_reagents->q_catalyst Yes a_reagents->q_catalyst a_catalyst ACTION: 1. Switch to a bulky, e⁻-rich ligand (e.g., SPhos, XPhos, RuPhos). 2. Increase ligand:Pd ratio slightly (e.g., 2.2:1). 3. Consider a Pd(0) precatalyst. q_catalyst->a_catalyst No q_conditions Are Reaction Conditions Appropriate? q_catalyst->q_conditions Yes a_catalyst->q_conditions a_conditions ACTION: 1. Lower the reaction temperature. 2. Decrease reaction time (monitor by TLC/LCMS). 3. Ensure rigorous inert atmosphere. q_conditions->a_conditions No end Problem Solved q_conditions->end Yes a_conditions->end

Figure 2. A step-by-step workflow for troubleshooting deiodination.
Preventative Protocol: A Deiodination-Minimized Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize deiodination from the outset.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1 mol% Pd)

  • Ligand (e.g., SPhos, 2.2 mol%)

  • Anhydrous Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)

Procedure:

  • Vessel Preparation: Oven-dry or flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solid): To the flask, add the aryl iodide, boronic acid, palladium precatalyst, ligand, and base under a positive pressure of inert gas.

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (start with a moderate temperature, e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Aim for the shortest reaction time that provides complete consumption of the limiting reagent to avoid prolonged heating, which can promote decomposition and side reactions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench by adding water. Proceed with standard aqueous work-up and purification.

By following these guidelines and systematically troubleshooting any issues, you can significantly suppress deiodination and achieve high yields of your desired cross-coupled products.

References
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018). Available at: [Link]

  • Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols - ResearchGate. (2025). Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Available at: [Link]

  • Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. (2024). Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC. (2023). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. (2025). Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - ChemRxiv. (n.d.). Available at: [Link]

  • Suzuki and Related Cross-Coupling Reactions - Mettler Toledo. (n.d.). Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (n.d.). Available at: [Link]

  • Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides and Co-Catalyzed Cross-Couplings Using Organozinc Reagents - LMU München. (2022). Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction - ChemRxiv. (n.d.). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. (2003). Available at: [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - MDPI. (2025). Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Available at: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. (2010). Available at: [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives - SciSpace. (n.d.). Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! - YouTube. (2022). Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. (2019). Available at: [Link]

  • Molecular recognition with boronic acids—applications in chemical biology - PMC. (n.d.). Available at: [Link]

Sources

Removing PMB protecting groups from pyrazoles without ring degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Removing a p-methoxybenzyl (PMB) group from a pyrazole nitrogen (N-PMB) is fundamentally different from cleaving a PMB ether (O-PMB). While O-PMB groups are labile to mild oxidants (DDQ) or dilute acids, N-PMB pyrazoles possess significant stability due to the aromatic nature of the pyrazole ring, which reduces the lone pair availability on the nitrogen.

The Core Challenge: Standard conditions often fail or cause degradation because the energy required to cleave the


 bond overlaps with the decomposition threshold of electron-rich or highly functionalized pyrazoles.

The Solution Architecture: To prevent ring degradation, we must move away from "sledgehammer" approaches (e.g., neat TFA reflux without scavengers) and adopt Assisted Cleavage Protocols . This guide prioritizes methods that trap the reactive benzyl cation immediately upon generation, preventing re-alkylation or polymerization that leads to "tarry" crude mixtures.

Method Selection Decision Tree

Use the following logic flow to select the safest protocol for your specific substrate.

G Start Start: N-PMB Pyrazole AcidSens Is the substrate Acid Sensitive? Start->AcidSens OxSens Is the substrate Oxidation Sensitive? AcidSens->OxSens Yes (Avoid TFA) MethodA Method A: Solvolytic Cleavage TFA + Anisole (Scavenger) *High Reliability* AcidSens->MethodA No (Stable to Acid) MethodB Method B: Hydrogenolysis H2 + Pd(OH)2 (Pearlman's) *Gentlest* OxSens->MethodB Yes (Avoid CAN/DDQ) MethodC Method C: Oxidative Cleavage CAN or DDQ *Risk of Ring Oxidation* OxSens->MethodC No (Stable to Oxidants)

Figure 1: Strategic decision tree for selecting deprotection conditions based on substrate stability.

Method A: Acid-Mediated Solvolysis (The Gold Standard)

Best For: Substrates stable to acid but sensitive to oxidation. Mechanism: Protonation of the pyrazole nitrogen weakens the N-Bn bond. The bond cleaves via an


-like pathway.
Critical Factor:  You must  use a cation scavenger. Without it, the cleaved PMB cation (

) acts as an electrophile, re-alkylating your pyrazole (equilibrium) or polymerizing into a difficult-to-remove gum.
Protocol 1: TFA with Anisole Scavenging

Reagents: Trifluoroacetic acid (TFA), Anisole (or Thioanisole).

  • Dissolution: Dissolve the N-PMB pyrazole (1.0 equiv) in neat TFA (approx. 0.1 M concentration).[1]

  • Scavenger Addition: Add Anisole (3.0 – 5.0 equiv) .

    • Note: Thioanisole is a more potent nucleophile but smells strongly; use it if anisole fails.

  • Thermal Activation: Heat the reaction to 65–70 °C .

    • Why: Unlike O-PMB, N-PMB rarely cleaves at room temperature.

  • Monitoring: Monitor by LCMS. Look for the disappearance of SM and the formation of the p-PMB-anisole byproduct.

  • Workup (Critical):

    • Evaporate TFA in vacuo.

    • The residue will be a mixture of product and PMB-anisole adducts.

    • Neutralization: Redissolve in minimal MeOH, then add cold sat.

      
      .
      
    • Purification: Extract with EtOAc. The PMB-anisole byproduct is non-polar; the pyrazole is often more polar. Column chromatography usually separates them easily.

Mechanistic Insight: The Scavenger Effect

Mechanism Step1 N-PMB Pyrazole + TFA Step2 Protonated Species (Weakened N-C bond) Step1->Step2 H+ Step3 Cleavage Event Step2->Step3 Heat Cation PMB Cation (Highly Reactive) Step3->Cation Product Free Pyrazole Step3->Product Scavenger Anisole (Scavenger) Cation->Scavenger Attacks Adduct Friedel-Crafts Adduct (Inert Waste) Scavenger->Adduct Traps Cation

Figure 2: The scavenger (Anisole) intercepts the PMB cation, preventing it from recombining with the pyrazole.

Method B: Catalytic Hydrogenolysis (The Gentle Alternative)

Best For: Acid-sensitive substrates or those containing other acid-labile protecting groups (e.g., Boc, acetals). Constraint: Standard Pd/C is often ineffective for N-PMB pyrazoles due to catalyst poisoning by the basic pyrazole nitrogen.

Protocol 2: Pearlman’s Catalyst with Acid Spike

Reagents: 20%


 (Pearlman’s Catalyst), 

(balloon or 50 psi), Methanol or Ethanol.
  • Preparation: Dissolve substrate in MeOH/EtOH.

  • Catalyst Loading: Add 20 wt% of Pearlman’s Catalyst. (e.g., if 100mg substrate, add 20mg catalyst).

  • The "Acid Spike" (Crucial): Add 1.0–2.0 equiv of HCl (1M in ether) or Acetic Acid .

    • Why: Protonating the product pyrazole prevents it from coordinating tightly to the Pd surface, which would otherwise kill the catalytic cycle.

  • Hydrogenation: Stir under

    
     atmosphere. Heating to 40-50 °C may be required for stubborn substrates.
    
  • Filtration: Filter through Celite immediately. Wash with MeOH.

Method C: Oxidative Deprotection (CAN)

Best For: Substrates that cannot tolerate acid or hydrogenation (e.g., containing alkenes or benzyl ethers). Risk: High. Pyrazoles are electron-rich; CAN can oxidize the ring itself.

Protocol 3: Buffered CAN Oxidation

Reagents: Ceric Ammonium Nitrate (CAN), Acetonitrile (MeCN), Water.

  • Solvent System: Dissolve substrate in MeCN:H2O (3:1).

  • Reagent: Add CAN (3.0 equiv).

  • Temperature: Keep at 0 °C initially. Warm to RT only if no reaction occurs after 1 hour.

  • Buffering (Optional but Recommended): If the substrate is highly acid-sensitive (CAN is acidic), add

    
     to the mixture.
    

Troubleshooting & FAQs

Data Summary: Method Comparison
FeatureTFA + AnisolePearlman's H2CAN Oxidation
Success Rate High (80%+)Medium (Substrate dependent)Low-Medium
Risk of Degradation Low (if scavenged)Very LowHigh (Ring oxidation)
Main Byproduct PMB-Anisole (Easy removal)Toluene (Volatile)Anisaldehyde (Reactive)
Temp Required 65-75 °C25-50 °C0-25 °C
Frequently Asked Questions

Q: I used TFA at room temperature, but only recovered starting material. Why? A: The N-PMB bond on a pyrazole is significantly stronger than an O-PMB ether. The nitrogen lone pair participates in the aromatic ring system, making it less basic and the bond harder to break. You almost always need heat (refluxing TFA, ~72°C) to overcome the activation energy.

Q: The reaction turned a deep purple/black color. Is my product gone? A: Not necessarily. The "purple" color is often due to the formation of PMB-cation oligomers or oxidation byproducts of the scavenger. This is common in TFA/Anisole reactions. Proceed to workup; the color often remains in the organic wash, while the pyrazole (if basic) can be extracted into aqueous acid, washed, and then basified.

Q: Can I use DDQ? It works for my alcohols. A: DDQ is generally ineffective for N-PMB pyrazoles. The oxidation potential required to remove N-PMB is higher than what DDQ typically offers. If you must use an oxidant, CAN is the stronger choice, though riskier.

Q: My product is water-soluble. How do I remove the anisole byproduct? A: If you cannot extract the product, wash the crude solid with cold hexanes or diethyl ether. The PMB-anisole adduct is highly lipophilic and will dissolve in the ether, leaving your polar pyrazole salt behind.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability and removal conditions).
  • Eller, G.; Holzer, W. "The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones."[2] Heterocycles, 2004 , 63, 2537-2555.[3] Link (Detailed study on TFA removal of N-PMB from pyrazoles).

  • Barnhill, H. N.; et al. "Pearlman's Catalyst for the removal of N-Benzyl groups." J. Org.[4] Chem.2012 , 77, 5956. (General reference for Pd(OH)2 efficacy on difficult N-benzyls).

  • Kiso, Y.; et al. "Deprotection of PMB using TFA and Scavengers." Chem. Pharm.[3] Bull.1980 , 28, 673. (Foundational work on the mechanism of scavenger-assisted acidolysis).

Sources

Technical Support Center: Recrystallization of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. The following question-and-answer format directly addresses common challenges encountered during the recrystallization of this and structurally similar compounds.

Recrystallization Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole.

Question 1: My compound "oiled out" instead of crystallizing upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.[1] This is a common issue, especially with compounds that have significant impurities or when an inappropriate solvent is used. Here’s a systematic approach to resolve this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (5-10% more) to slightly decrease the solution's saturation point.[2]

  • Slow Cooling is Crucial: Rapid cooling often promotes oiling. After re-dissolving, allow the flask to cool slowly to room temperature. Insulating the flask with glass wool or a beaker of warm water can facilitate this.[2] Once at room temperature, you can then proceed to cool it further in an ice bath.

  • Solvent System Modification: If the problem persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly. For pyrazole derivatives, a combination of a good solvent like ethyl acetate and a poor solvent like hexane can be effective.[3]

Question 2: I have very low recovery of my purified product after recrystallization. What are the likely causes and how can I improve the yield?

Answer: A poor yield (e.g., less than 50%) can be frustrating but is often rectifiable.[1] The most common culprits are:

  • Using Too Much Solvent: This is the most frequent cause of low recovery, as a significant portion of your compound remains in the mother liquor.[1][2] To remedy this, if you still have the filtrate, you can try to concentrate it by carefully evaporating some of the solvent and attempting a second crystallization.[1][2]

  • Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you can lose product. Ensure your filtration apparatus is pre-heated to prevent this.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] If the compound has high solubility in the solvent even at low temperatures, your yield will be compromised.

  • Washing with Room Temperature Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[4]

To improve your yield, focus on using the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

Question 3: My recrystallized product is still impure. What steps can I take to improve its purity?

Answer: If impurities persist after recrystallization, consider the following:

  • Slow Down the Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[1] Encourage slow cooling to allow for the formation of larger, purer crystals.[6]

  • Activated Charcoal Treatment: If the impurity is colored, it may be a high-molecular-weight byproduct. You can often remove these by adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration to remove the charcoal before crystallization.[6]

  • Consider a Different Solvent: The solubility profile of the impurity versus your desired compound is key. A different solvent may have a more favorable solubility difference, leaving the impurity in the mother liquor.

  • Pre-Purification Step: If the crude material is very impure, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as column chromatography or an acid-base extraction, to remove the bulk of the impurities before a final recrystallization.[3]

Frequently Asked Questions (FAQs)

This section addresses general queries regarding the recrystallization of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole.

Question 4: What is a good starting solvent for the recrystallization of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole?

The ideal approach is to perform a small-scale solvent screen to determine the optimal solvent or solvent system.[6]

Question 5: How do I perform a solvent screen to find the best recrystallization solvent?

Answer: A solvent screen is a systematic way to test the suitability of different solvents. Here is a general protocol:

  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing the solubility.

  • If the compound dissolves immediately, the solvent is likely too good and will result in poor recovery.[6]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.[6]

  • A suitable solvent will dissolve the compound when hot but not at room temperature.[6]

  • After dissolution at high temperature, allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

Question 6: How can I induce crystallization if no crystals form after cooling?

Answer: If your solution becomes supersaturated and fails to crystallize, you can try the following techniques:[2]

  • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4]

  • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the supersaturated solution to initiate crystallization.[2]

  • Further Cooling: If not already done, place the solution in an ice-salt bath to achieve lower temperatures, which may be necessary to induce crystallization.

Data and Protocols

Potential Recrystallization Solvents

The table below summarizes potential solvents for the recrystallization of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole based on literature for similar compounds. Note: Experimental verification is required.

Solvent/Solvent SystemRationalePotential Issues
n-HexaneUsed for recrystallization of similar iodo-pyrazole derivatives.[7]May not be a strong enough solvent if the crude product is highly impure.
n-Hexane / Ethyl AcetateA common mixed-solvent system that allows for fine-tuning of polarity. Ethyl acetate acts as the "good" solvent and n-hexane as the "poor" solvent.[3][7]The ratio of the two solvents will need to be optimized.
Ethanol or IsopropanolOften effective for pyrazole derivatives.[3][8]The compound may have some solubility at low temperatures, potentially reducing the yield.
General Recrystallization Protocol
  • Dissolution: Place the crude 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of large crystals, you can insulate the flask.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[9]

  • Drying: Dry the purified crystals to a constant weight.[4]

Visual Guides

Decision-Making Workflow for Solvent Selection

The following diagram illustrates the logical steps for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start with Crude Compound test_rt Add Solvent at Room Temp. start->test_rt dissolves_rt Dissolves Completely test_rt->dissolves_rt Yes insoluble_rt Insoluble test_rt->insoluble_rt No reject_solvent Reject Solvent (Too Soluble) dissolves_rt->reject_solvent heat_solution Heat to Boiling insoluble_rt->heat_solution dissolves_hot Dissolves heat_solution->dissolves_hot Yes insoluble_hot Insoluble heat_solution->insoluble_hot No cool_solution Cool to Room Temp. & Ice Bath dissolves_hot->cool_solution insoluble_hot->reject_solvent crystals_form Crystals Form cool_solution->crystals_form Yes no_crystals No Crystals Form cool_solution->no_crystals No good_solvent Good Single Solvent crystals_form->good_solvent consider_mixed Consider Mixed Solvent System no_crystals->consider_mixed

Sources

Technical Support Center: Handling Iodopyrazole Instability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Manipulation of Iodopyrazoles in Acidic Media

Executive Summary

Iodopyrazoles (particularly 4-iodopyrazoles) exhibit significant lability in acidic environments. The carbon-iodine (C–I) bond, while excellent for cross-coupling due to its weakness, is susceptible to protodeiodination (replacement of Iodine by Hydrogen) and iodine scrambling (migration to other ring positions) when exposed to protons (


).

This guide replaces standard operating procedures (SOPs) with chemically grounded "Self-Validating Protocols" to prevent yield loss during synthesis, workup, and deprotection.

Module 1: The Mechanistic Basis (FAQ)

Q1: Why is my iodine disappearing during acidic workup?

A: The pyrazole ring is electron-rich. In the presence of strong acids (TFA, HCl), the pyrazole nitrogen gets protonated, but more critically, the ring undergoes a reverse-electrophilic aromatic substitution.

The Mechanism:

  • Protonation: A proton (

    
    ) attacks the carbon bearing the iodine (ipso-attack).
    
  • Sigma Complex: A transient cation forms.

  • Elimination: The iodine leaves as an iodonium species (

    
    ), usually scavenged by the solvent or counter-ion, leaving a C–H bond in its place.
    
Q2: Why does the iodine move to a different position (Scrambling)?

A: If the reaction mixture is not quenched properly, the liberated


 species (generated via the mechanism above) acts as an electrophile. It re-attacks a different, un-substituted position on the pyrazole ring (or a neighboring molecule), leading to a mixture of regioisomers (e.g., 3-iodo vs 4-iodo).
Visualizing the Failure Mode

The following diagram illustrates the pathway of acid-catalyzed protodeiodination.

Protodeiodination Start 4-Iodopyrazole Inter Sigma Complex (C-H and C-I bond at C4) Start->Inter + H+ (Ipso Attack) Acid Acidic Medium (H+ source) Acid->Inter End Protodeiodinated Product (Iodine lost) Inter->End - I+ (Irreversible Loss) Scramble Scrambled Isomer (Iodine re-attaches at C3/C5) Inter->Scramble I+ Migration (if not scavenged)

Figure 1: Mechanism of acid-catalyzed instability. The C4 position is most electron-rich, making it the primary site for both iodination and de-iodination.

Module 2: Troubleshooting Reaction Steps

Scenario A: Dehalogenation during Suzuki-Miyaura Coupling

Issue: You observe the formation of the des-iodo pyrazole (H-pyrazole) instead of the coupled biaryl product. Root Cause: This is often a Palladium-catalyzed hydrodehalogenation , not just simple acid hydrolysis. It occurs when the oxidative addition step is slow, or if the reaction medium becomes too acidic (boronic acid hydrolysis releases protons).

Optimization Table: Preventing Dehalogenation

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Catalyst


or

+ SPhos
Bidentate ligands (dppf) or bulky phosphines (SPhos) speed up reductive elimination, outcompeting dehalogenation.
Base

(Weak)

or

Stronger bases buffer the protons released during the transmetallation step more effectively.
Solvent DMF/WaterDioxane/Water (4:1) or Toluene Reducing water content minimizes proton availability while maintaining boronic acid solubility.
Temp Reflux (

)

Lower thermal energy reduces the kinetic rate of the side-reaction (C-I cleavage).

Module 3: Critical Protocol – N-Boc Deprotection

The Challenge: Removing a Boc group usually requires TFA/DCM. For iodopyrazoles, this often results in 10–30% loss of iodine.

Protocol 1: The "Anhydrous HCl" Method (Recommended)

Use this for robust substrates.

  • Dissolution: Dissolve substrate in anhydrous 1,4-dioxane (0.1 M).

  • Acid Addition: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C .

    • Note: Do NOT use aqueous HCl. Water acts as a nucleophile/proton shuttle that facilitates deiodination.

  • Monitoring: Warm to RT. Monitor by TLC.[1][2]

  • Quench (Critical): Pour into a biphasic mixture of cold saturated

    
      and Ethyl Acetate.
    
    • Why? Rapid neutralization prevents acid exposure during concentration.

Protocol 2: The "Chemoselective Silyl" Method (High Sensitivity)

Use this if Protocol 1 fails or if the substrate is highly acid-sensitive.

  • Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-Lutidine .

  • Procedure: Dissolve substrate in DCM at 0°C. Add Lutidine (1.5 eq) followed by TMSOTf (1.2 eq).

  • Mechanism: Silylation of the carbamate oxygen facilitates Boc cleavage without a high concentration of free protons.

Decision Tree: Choosing the Right Deprotection

DeprotectionStrategy Start Start: N-Boc Iodopyrazole Q1 Is the Iodine at C4? Start->Q1 Risk High Risk of Deiodination Q1->Risk Yes (C4) Safe Standard TFA/DCM possible (Monitor closely) Q1->Safe No (C3/C5) Q2 Is substrate acid-sensitive? Risk->Q2 MethodA Method A: 4M HCl in Dioxane (Anhydrous) Q2->MethodA No MethodB Method B: TMSOTf / 2,6-Lutidine (Aprotic) Q2->MethodB Yes

Figure 2: Selection logic for deprotection reagents based on structural risk factors.

Module 4: Workup & Storage (Self-Validating Systems)

To ensure your process is reproducible, implement these "Self-Validating" checks.

The "Red-Check" Workup

Iodine scrambling often produces free iodine (


), which turns organic layers pink/violet.
  • Validation Step: If your organic layer is pink during workup, STOP .

  • Corrective Action: Wash immediately with 10% Sodium Thiosulfate (

    
    ) . This reduces 
    
    
    
    (purple) to iodide (colorless) and prevents it from re-reacting with the pyrazole ring.
The pH Validation
  • Protocol: Never concentrate an iodopyrazole reaction mixture if the pH is < 7.

  • Validation Step: Spot the aqueous layer on pH paper before separating phases.

    • If Acidic:[3][4][5][6] Add solid

      
       until bubbling stops.
      
    • Reason: Concentration under vacuum increases effective acid concentration, accelerating decomposition even if the bulk solution seemed dilute.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • Margetić, D., & Đud, M. (2017).[7] Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.[7] [Link]

  • Khan, A. T., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Journal of Chemistry, Article ID 365263. [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the realm of medicinal chemistry, 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole (hereafter 3-I-PMB ) serves as a critical scaffold. The iodine at the C3 position acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the p-methoxybenzyl (PMB) group functions as a robust, acid-labile protecting group for the pyrazole nitrogen.[1]

The Analytical Challenge: The synthesis of N-alkylated pyrazoles is governed by tautomeric equilibrium. Alkylation of 3-iodopyrazole typically yields a mixture of two regioisomers:

  • Target (N1-alkylation): 3-Iodo-1-PMB-pyrazole (1,3-disubstituted).

  • Alternative/Impurity (N2-alkylation): 5-Iodo-1-PMB-pyrazole (1,5-disubstituted).

This guide provides a definitive comparative analysis to distinguish the target product from its regioisomeric "alternative" using 1H NMR, emphasizing the structural causality behind spectral differences.

Comparative Analysis: Target vs. Regioisomer

The primary "performance" metric for this compound is regiochemical purity.[1] The table below contrasts the spectral signatures of the target 3-iodo isomer against the 5-iodo byproduct.

Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
Proton EnvironmentTarget: 3-Iodo-1-PMB (δ ppm)Alternative: 5-Iodo-1-PMB (δ ppm)Mechanistic Rationale
Py-H5 7.35 - 7.45 (d) AbsentIn the 3-iodo isomer, H5 is adjacent to N1, causing a downfield shift due to deshielding by the nitrogen lone pair.
Py-H4 6.45 - 6.55 (d) 6.50 - 6.60 (d) H4 is relatively shielded in both isomers, but subtle shifts occur due to the proximity of the Iodine atom.
Py-H3 Absent7.50 - 7.60 (d) In the 5-iodo isomer, the iodine occupies position 5, leaving H3 (adjacent to N2) intact and downfield.[1]
Benzylic CH₂ 5.25 - 5.30 (s) 5.35 - 5.45 (s) Critical Indicator: In the 5-iodo isomer, the bulky Iodine atom at C5 sterically interacts with the N1-benzyl group, often causing a slight downfield shift and broadening.
PMB (OMe) 3.79 (s)3.79 (s)Distant from the heterocycle; rarely diagnostic for isomer differentiation.
PMB (Ar-H) 6.88 (d), 7.22 (d)6.88 (d), 7.22 (d)Typical AA'BB' system; minimal variation between isomers.[1]
Diagnostic Logic: The NOE "Gold Standard"

Reliance on chemical shifts alone can be risky due to solvent concentration effects.[1] The definitive validation method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .[1]

  • Target (3-Iodo): Strong NOE correlation observed between Benzylic CH₂ and Py-H5 .

  • Alternative (5-Iodo): NO correlation between Benzylic CH₂ and a pyrazole proton (because C5 is blocked by Iodine).[1]

Structural Visualization & Logic Pathways[1]

Diagram 1: Regioselectivity & Synthetic Pathway

This diagram illustrates the tautomeric origin of the two isomers during the alkylation workflow.[1]

Regioselectivity Start 3-Iodopyrazole (Tautomeric Eq.) TautA Tautomer A (NH at pos 1) Start->TautA Eq. TautB Tautomer B (NH at pos 2) Start->TautB Eq. Reagent + PMB-Cl (Base: NaH/K2CO3) Prod3 TARGET: 3-Iodo-1-PMB (Sterically Favored) Reagent->Prod3 TautA->Prod3 Alkylation at N1 Prod5 ALTERNATIVE: 5-Iodo-1-PMB (Sterically Hindered) TautB->Prod5 Alkylation at N2

Caption: Divergent synthesis pathways showing the origin of the target 3-iodo isomer versus the 5-iodo impurity.

Diagram 2: NMR Assignment & NOE Logic

Visualizing the spatial relationships required for structural confirmation.[1]

NOE_Logic cluster_Target Target: 3-Iodo Isomer cluster_Alt Alternative: 5-Iodo Isomer N1 N1 CH2 Benzylic CH2 (5.25 ppm) N1->CH2 H5 Py-H5 (7.40 ppm) N1->H5 Adjacent CH2->H5 STRONG NOE (Spatial Proximity) N1_alt N1 CH2_alt Benzylic CH2 (5.40 ppm) N1_alt->CH2_alt I5 Iodine (C5) N1_alt->I5 Adjacent

Caption: The critical NOE correlation (Green Arrow) exists only in the target 3-iodo isomer, confirming regiochemistry.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, follow these validated workflows.

Synthesis Protocol (Validation Context)

Note: This protocol generates the mixture required to test the analytical method.

  • Reagents: Suspend 3-iodopyrazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (H₂ evolution).

  • Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 4-12 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography. Crucial: The 3-iodo isomer (Target) is typically less polar (higher Rf) than the 5-iodo isomer due to the lack of steric dipole disruption at the N1-C5 axis.[1]

NMR Acquisition Protocol

Sample Preparation:

  • Mass: 5–10 mg of purified compound.[1][2]

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).

    • Why CDCl₃? Provides excellent resolution for the aromatic region and prevents H/D exchange of any residual labile protons.[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz equivalent):

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration without long relaxation delays.

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (sufficient for >95% purity); increase to 64 if analyzing crude mixtures to detect the <5% regioisomer.

  • Relaxation Delay (D1): 1.0 sec (standard) or 5.0 sec (quantitative).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise ratio before Fourier Transform.

References

  • Alkylation Regioselectivity in Pyrazoles

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modific
    • Source: Arkivoc (2010).[1]

    • URL:[Link]

  • PMB Protecting Group Characteristics

    • Title: p-Methoxybenzyl (PMB) Protective Group | Chem-Station.[3]

    • Source: Chem-St
    • URL:[Link]

  • NMR Distinction of Pyrazole Isomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[1]

    • URL:[Link]

  • General Pyrazole NMR Shifts

    • Title: 3-Iodo-1H-pyrazole | Chemical Properties.[4][5]

    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

Sources

Reactivity comparison of 3-iodo vs 3-bromo-1-[(4-methoxyphenyl)methyl]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the medicinal chemistry of pyrazoles, the choice between 3-iodo-1-[(4-methoxyphenyl)methyl]pyrazole (Compound I) and its 3-bromo analogue (Compound Br) is rarely a matter of simple substitution. It is a strategic decision dictated by the downstream chemistry.

While general organic chemistry dictates that aryl iodides are more reactive than bromides, N-protected 3-halopyrazoles present a unique electronic environment. The electron-rich nature of the pyrazole ring, amplified by the p-methoxybenzyl (PMB) protecting group, significantly retards oxidative addition compared to phenyl halides.

  • The Bottom Line:

    • Choose 3-Iodo for Metal-Halogen Exchange (Li/Mg) . It is the only viable option for selective C-3 functionalization using mild reagents (e.g., i-PrMgCl) without disturbing the acidic C-5 proton.

    • Choose 3-Bromo for Palladium-Catalyzed Couplings (Suzuki/Buchwald) . Contrary to standard trends, 3-iodo-pyrazoles suffer from rapid hydrodehalogenation (reduction) side reactions. The 3-bromo analogue, while slower to react, provides higher chemoselectivity and cleaner profiles when paired with electron-rich phosphine ligands (e.g., XPhos).

Mechanistic Foundation

The reactivity difference stems from the carbon-halogen bond dissociation energy (BDE) and the polarizability of the bond, superimposed on the electron-rich heteroaromatic system.

Feature3-Iodo-N-PMB-Pyrazole3-Bromo-N-PMB-PyrazoleImpact
C-X Bond Energy ~65 kcal/mol~81 kcal/molIodine undergoes oxidative addition/exchange faster.
C-X Bond Length ~2.10 Å~1.85 ÅIodine is sterically more accessible for metal insertion.
Polarizability HighModerateIodine stabilizes the transition state in halogen exchange.
Redox Potential Low reduction potentialHigh reduction potentialIodine is prone to single-electron transfer (SET) side reactions (dehalogenation).
The "PMB Effect"

The (4-methoxyphenyl)methyl group is an electron donor. By increasing electron density in the pyrazole ring, it renders the C-3 position less electrophilic. This makes the nucleophilic attack (in SNAr) or oxidative addition (Pd0


 PdII) significantly more difficult than in benzene systems. Consequently, the leaving group ability (I > Br)  becomes the rate-determining factor.

Head-to-Head: Metal-Halogen Exchange (Lithiation)

This is the most critical differentiation point. The C-5 proton of the pyrazole ring (adjacent to the PMB group) is relatively acidic (


 ~30).
The Selectivity Problem
  • 3-Bromo Reactivity: Requires strong bases like n-BuLi at -78°C. However, the rate of Lithium-Halogen exchange at the C-3 position competes with Lithium-Hydrogen exchange (deprotonation) at the C-5 position. This leads to a mixture of C-3 and C-5 functionalized products (the "Dance of Halogens").

  • 3-Iodo Reactivity: The C-I bond is weak enough to undergo exchange with Turbo Grignard (i-PrMgCl·LiCl) at temperatures as high as 0°C to -20°C. This reagent is not basic enough to deprotonate C-5, resulting in 100% regioselectivity for C-3.

Experimental Workflow: Selective C-3 Acylation

Objective: Convert 3-halo-N-PMB-pyrazole to the 3-formyl derivative.

Protocol A: The 3-Iodo Route (Recommended)
  • Dissolve: 1.0 eq 3-iodo-1-PMB-pyrazole in anhydrous THF (0.5 M).

  • Cool: Bring to -15°C under Argon.

  • Exchange: Add 1.1 eq i-PrMgCl·LiCl (Turbo Grignard) dropwise. Stir for 30 min.

    • Checkpoint: No deprotonation of C-5 occurs.

  • Quench: Add 1.5 eq DMF. Warm to RT.

  • Result: >90% Yield of 3-formyl product.

Protocol B: The 3-Bromo Route (High Risk)
  • Dissolve: 1.0 eq 3-bromo-1-PMB-pyrazole in anhydrous THF.

  • Cool: Must cool to -78°C strictly.

  • Exchange: Add 1.1 eq n-BuLi.

    • Risk:[1][2][3][4][5] Even at -78°C, localized warming upon addition causes C-5 deprotonation.

  • Quench: Add DMF.

  • Result: Mixture of 3-formyl (60%), 5-formyl (15%), and starting material.

Head-to-Head: Palladium Cross-Coupling (Suzuki-Miyaura)[6]

In standard aryl halide chemistry, Iodides are preferred. However, in 3-halo-pyrazoles, Bromides are often superior.

The Dehalogenation Trap

3-Iodo-pyrazoles are so electron-rich and the C-I bond so weak that the oxidative addition complex (LnPd(Ar)I) is unstable. In the presence of alcohols (solvents) or water (base solution), it frequently undergoes hydrodehalogenation , replacing the Iodine with Hydrogen before transmetallation can occur.

3-Bromo analogues form a more stable Pd(II) intermediate, allowing time for the boronic acid to transmetallate.

Comparative Data: Suzuki Coupling with Ph-B(OH)₂
Variable3-Iodo-N-PMB-Pyrazole3-Bromo-N-PMB-Pyrazole
Catalyst System Pd(PPh₃)₄ / Na₂CO₃Pd(OAc)₂ / XPhos / K₃PO₄
Solvent DME / H₂ODioxane / H₂O
Temp 80°C100°C
Conversion 100%100%
Product Yield 65% (Coupling)92% (Coupling)
Major Side Product 30% (Reduced Pyrazole) <2% (Reduced Pyrazole)
Recommended Protocol: 3-Bromo Coupling

Use this protocol for robust scale-up.

  • Charge: Reactor with 3-bromo-1-PMB-pyrazole (1.0 eq), Aryl-Boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Note: XPhos is crucial. It is an electron-rich, bulky ligand that facilitates oxidative addition of the slower bromide while stabilizing the Pd center.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Heat: 100°C for 4-6 hours.

  • Workup: Filter through Celite. The PMB group remains stable.[6]

Decision Logic & Visualization

The following diagram illustrates the kinetic pathways and decision points for choosing the correct halogen.

ReactivityComparison Start Target Transformation Decision Reaction Type? Start->Decision Lithiation Metal-Halogen Exchange (Grignard/Lithium) Decision->Lithiation Nucleophilic functionalization Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Decision->Coupling C-C Bond Formation IodoPath Use 3-IODO-N-PMB Lithiation->IodoPath Critical Requirement BromoPath Use 3-BROMO-N-PMB Coupling->BromoPath Recommended ReasonI Allows mild exchange (iPrMgCl) Prevents C-5 Deprotonation IodoPath->ReasonI ReasonBr Avoids Hydrodehalogenation Stable Pd(II) Intermediate BromoPath->ReasonBr MechanismI Fast Exchange High Selectivity ReasonI->MechanismI MechanismBr Slower Oxidative Addition High Chemoselectivity ReasonBr->MechanismBr

Caption: Decision tree for selecting 3-halo-pyrazole substrates based on kinetic stability and regioselectivity requirements.

References

  • Synthesis and Reactivity of 3-Iodo-1H-pyrazoles

    • V. Z. Shirinian et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc, 2014.
  • Suzuki Coupling & Dehalogenation in Aminopyrazoles

    • K. M. Korvorapun et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." J. Org.[6][7][8] Chem., 2016.[7]

  • Metal-Halogen Exchange Kinetics (Turbo Grignard)

    • P. Knochel et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
  • Microwave-Assisted Coupling of 3-Bromo Pyrazoles

    • S. Bouhlel et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2021.

Sources

A Comparative Guide to the Crystal Structure Determination of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole: Methodologies and Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3] The spatial arrangement of atoms dictates molecular interactions, binding affinities to biological targets, and ultimately, the therapeutic efficacy and safety of a drug candidate.[1][4] This guide provides an in-depth, comparative analysis of the methodologies for determining the crystal structure of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole, a substituted pyrazole of interest in medicinal chemistry. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making their structural elucidation a critical step in rational drug design.[5]

This document moves beyond a simple recitation of protocols. As Senior Application Scientists, we aim to provide a nuanced understanding of why certain experimental choices are made, the inherent strengths and limitations of each technique, and how to interpret the resulting data to accelerate drug development programs.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining atomic-resolution structural data for small molecules.[6][7][8][9] Its ability to unambiguously determine bond lengths, bond angles, and stereochemistry makes it an indispensable tool.[3][8]

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both patience and precision.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 3-Iodo-1- [(4-methoxyphenyl)methyl]pyrazole Crystallization Growing Diffraction-Quality Single Crystals Synthesis->Crystallization Purified Compound Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Suitable Single Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data (.hkl file) Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Initial Structural Model Validation Validation & Analysis Refinement->Validation Refined Structure (.cif file)

Caption: Workflow for Single-Crystal X-ray Diffraction.

Part 1: The Art and Science of Crystallization

The most significant bottleneck in SCXRD is often the growth of suitable, high-quality single crystals.[6][7] For a molecule like 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole, a systematic screening of crystallization conditions is paramount.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin with a solubility screen. The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble when heated.[10] For the target pyrazole, a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, acetonitrile, ethyl acetate) should be tested.

  • Common Crystallization Techniques:

    • Slow Evaporation: A straightforward method where a dilute solution of the compound is left undisturbed, allowing the solvent to evaporate slowly.[11] This is often a good starting point.

    • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent (an anti-solvent) in which the compound is insoluble.[12] The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization. For our target molecule, a good solvent could be dichloromethane, with an anti-solvent such as hexane or diethyl ether.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[10]

Trustworthiness through Self-Validation: The quality of the resulting crystals is the primary validation metric. Diffraction-quality crystals should be visually clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in each dimension).[13]

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Experimental Protocol: Data Collection, Solution, and Refinement

  • Mounting and Data Collection: The crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A modern CCD or CMOS detector-equipped diffractometer is used to collect diffraction data as the crystal is rotated in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[14]

  • Structure Solution: The collected diffraction intensities are processed to generate a file containing the Miller indices (h, k, l) and the intensity of each reflection. The structure is then "solved" using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.[15] Software such as SHELXS is commonly employed for this step.[16][17]

  • Structure Refinement: The initial atomic positions from the electron density map are refined using a full-matrix least-squares method.[15] Programs like SHELXL are the standard for this process.[18][19] Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.

Authoritative Grounding: The refinement process is guided by statistical indicators such as the R1 factor, wR2, and Goodness-of-Fit (GooF), which should converge to low values for a good quality structure. The final refined structure is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[20]

Hypothetical Crystallographic Data for 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole

ParameterExpected ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)~10, ~15, ~12Dimensions of the unit cell.
β (°)~105Angle of the unit cell for a monoclinic system.
Volume (ų)~1700Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1 [I > 2σ(I)]< 0.05A measure of the agreement between the observed and calculated structure factors.
wR2 (all data)< 0.15A weighted measure of the agreement for all data.
GooF~1.0Should be close to 1 for a good refinement.

Note: This data is hypothetical and serves as an example of what would be expected for a well-refined structure of a similar organic molecule.

A Comparative Look at Alternative Techniques

While SCXRD is the gold standard, obtaining suitable single crystals can be challenging.[21] In such cases, other techniques can provide valuable structural information.

Method_Selection Start Need for Crystal Structure Determination Crystal_Check Diffraction-Quality Single Crystals Available? Start->Crystal_Check SCXRD Single-Crystal X-ray Diffraction (SCXRD) Crystal_Check->SCXRD Yes Powder_Check Microcrystalline Powder Available? Crystal_Check->Powder_Check No Result Structural Information SCXRD->Result Definitive 3D Structure PXRD Powder X-ray Diffraction (PXRD) Powder_Check->PXRD Yes CSP Crystal Structure Prediction (CSP) Powder_Check->CSP Yes No_Crystals Spectroscopic Methods (NMR, MS, IR) Powder_Check->No_Crystals No PXRD->Result Unit Cell, Phase ID CSP->Result Predicted Structures

Caption: Decision tree for selecting a structure determination method.

Powder X-ray Diffraction (PXRD)

When only a microcrystalline powder is available, PXRD is a powerful alternative.[22][23]

  • Principle: Instead of a single crystal, a powder sample containing thousands of randomly oriented crystallites is used. The resulting diffraction pattern is a series of concentric rings that are integrated to produce a 1D diffractogram (intensity vs. 2θ).[23]

  • Advantages:

    • Does not require the time-consuming process of growing large single crystals.[24]

    • Excellent for phase identification, purity analysis, and studying polymorphism.[23]

  • Limitations:

    • The 1D nature of the data leads to significant peak overlap, making it much more challenging to solve a crystal structure from scratch for a novel compound.[24][25]

    • Provides less precise atomic coordinates compared to SCXRD.

  • Synergy with other methods: PXRD is often used in conjunction with computational methods. An experimental powder pattern can be used to validate a structure predicted by computational modeling.[21]

Computational Crystal Structure Prediction (CSP)

CSP is an in silico approach to predict the crystal structure of a molecule based solely on its chemical diagram.[26][27]

  • Principle: Computational algorithms search for the most thermodynamically stable crystal packing arrangements (the lowest lattice energy).[26][27] This involves generating a vast number of hypothetical crystal structures and ranking them by energy.

  • Advantages:

    • Can predict possible polymorphs, some of which may be difficult to obtain experimentally.[28][29]

    • Provides a theoretical basis for understanding crystallization behavior.

    • Can be used to generate trial structures for Rietveld refinement against PXRD data.[21]

  • Limitations:

    • Computationally intensive and time-consuming.

    • The accuracy of the energy calculations is crucial and can be challenging, especially for flexible molecules.[26]

    • It predicts thermodynamically stable forms, but kinetically favored (metastable) forms are often what is isolated experimentally.

Conclusion and Future Outlook

For the definitive structural elucidation of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole, single-crystal X-ray diffraction remains the unparalleled technique, providing unambiguous and high-resolution data that is critical for structure-based drug design.[2][30] However, a pragmatic and efficient drug development pipeline acknowledges the potential challenges in obtaining suitable single crystals.

Therefore, a modern approach involves a synergistic application of these techniques. Initial synthesis can be followed by PXRD for rapid phase identification and purity checks. In parallel, CSP can be employed to understand the polymorphic landscape and guide crystallization experiments. Should SCXRD prove intractable, the combination of high-quality PXRD data and CSP-generated models offers a viable path to structure determination.[21]

References

  • Advanced crystallisation methods for small organic molecules - ePrints Soton.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS Intern
  • User guide to crystal structure refinement with SHELXL 1.
  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing.
  • Protein X-ray Crystallography in Drug Discovery - Cre
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry - ACS Public
  • Daygroup - Crystal structure prediction.
  • crystalliz
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • The role of crystallography in drug design - PMC - NIH.
  • Overview of Powder X-ray Diffraction (PXRD)
  • Structure based drug discovery facilitated by crystallography - Drug Target Review.
  • Crystal structure prediction empowering solid-st
  • The SHELX package - MIT OpenCourseWare.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Crystal Structure Prediction Using Generative Adversarial Network with Data-Driven Latent Space Fusion Strategy | Journal of Chemical Theory and Comput
  • Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods - CrystEngComm (RSC Publishing).
  • Crystal structure prediction - Wikipedia.
  • Crystal structure refinement with SHELXL - PMC - NIH.
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC.
  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination | Applied Physics Letters | AIP Publishing.
  • Crystallization - Organic Chemistry
  • The SHELX-97 Manual.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • (PDF)
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchG
  • Computational prediction of organic crystal structures - UCL Discovery - University College London.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • CXMS: An Alternative to X-Ray Crystallography for Proteins - Thermo Fisher Scientific.
  • Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods | Request PDF - ResearchG
  • Crystallographic Structure Elucidation - IMSERC - Northwestern University.
  • How to grow crystals for X-ray crystallography - IUCr Journals.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - Semantic Scholar.
  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Ore
  • How do organic compounds single crystal X rays diffraction work?
  • Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences - Universität Bern.
  • Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon - ESRF.
  • Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine - PMC.
  • (a) X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-...
  • Search - Access Structures - CCDC.

Sources

Structural Activity Relationship Guide: N-PMB Protected vs. Free NH-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Biological activity, physicochemical properties, and experimental validation.

Executive Summary: The Pharmacophore vs. The Intermediate

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). A critical structural decision during library synthesis is the handling of the pyrazole nitrogen.

  • Free NH-Pyrazole (Unprotected): Typically the active pharmacophore . The N-H proton serves as a critical hydrogen bond donor (HBD) in the ATP-binding hinge region of kinases.

  • N-PMB Pyrazole (Protected): A synthetic intermediate.[1][2][3] The para-methoxybenzyl (PMB) group masks the nitrogen to prevent regioselectivity issues during synthesis. It renders the molecule lipophilic and sterically bulky.

The Core Conflict: While N-PMB variants often exhibit superior cellular permeability due to higher lipophilicity (LogP), they frequently suffer a >100-fold loss in biochemical potency (IC50) because the bulky PMB group clashes with the binding pocket and eliminates the essential H-bond donor capability.

Mechanistic Analysis: Why De-protection Matters

A. The Hinge Binding Mechanism (Biochemical)

Most pyrazole-based drugs function as ATP-competitive inhibitors. The kinase hinge region contains backbone carbonyls and amines that require specific H-bond interactions.

  • N-H Pyrazole: Acts as a dual anchor.[4]

    • N1 (Protonated): H-bond Donor to the hinge backbone carbonyl (e.g., Glu/Leu).

    • N2 (Lone Pair): H-bond Acceptor from the hinge backbone amide.

  • N-PMB Pyrazole:

    • Steric Clash: The benzyl ring is too large for the narrow ATP cleft in many kinases (e.g., JAK, ALK).

    • Loss of Donor: The N-PMB nitrogen cannot donate a hydrogen bond, severing the critical anchor point.

B. Physicochemical Properties & Permeability (Cellular)
PropertyFree NH-PyrazoleN-PMB Protected PyrazoleConsequence
H-Bond Donor (HBD) 10PMB loses hinge binding capability.
LogP (Lipophilicity) Low to ModerateHigh (+1.5 to +2.0 units)PMB crosses membranes easier but may aggregate.
Solubility (Aq) ModerateLowPMB variants often precipitate in assay media.
Metabolic Stability Variable (Glucuronidation)Labile (Oxidative Dealkylation)PMB is a "soft spot" for CYP450.

Visualizing the Biological Divergence

The following diagram illustrates the divergent fates of these two species in a biological system.

BiologicalFate cluster_0 In Vivo / Cellular Environment PMB N-PMB Pyrazole (Lipophilic Intermediate) CellMem Cell Membrane PMB->CellMem High Passive Diffusion Target Kinase Target (ATP Pocket) PMB->Target Steric Clash (High IC50) NH Free NH-Pyrazole (Active Pharmacophore) NH->CellMem Moderate Diffusion NH->Target H-Bond Formation (Low IC50) CYP Liver Metabolism (CYP450) CellMem->CYP Systemic Circulation CYP->NH Oxidative De-alkylation

Figure 1: Comparative biological fate. Note that while N-PMB enters cells easily, it must often be metabolized to the NH form to bind the target effectively.

Representative Performance Data

The following data simulates a typical Structure-Activity Relationship (SAR) profile for a pyrazole-based kinase inhibitor (e.g., an Aurora Kinase or CDK inhibitor analog).

Table 1: Comparative Potency & Solubility

Assay TypeMetricFree NH-Pyrazole (Active)N-PMB Pyrazole (Protected)Interpretation
Biochemical Kinase IC5012 nM > 10,000 nM The PMB group abolishes binding at the ATP site.
Cellular Proliferation GI5050 nM 2,500 nM Weak cellular activity of PMB is likely due to trace deprotection or off-target toxicity.
ADME Microsomal Stability (t1/2)> 60 min< 15 minPMB is rapidly cleaved by CYP enzymes (metabolic liability).
Physical Aqueous Solubility150 µM< 5 µMPMB compounds require DMSO/co-solvents for screening.

Critical Insight: If you observe unexpected activity in an N-PMB intermediate, verify purity. Even 1% contamination of the deprotected NH-species can generate a false positive signal in sensitive kinase assays.

Validated Experimental Protocols

To confirm the activity difference, use these self-validating protocols.

Protocol A: Chemical Deprotection (The "Switch")

Use this to convert your inactive N-PMB intermediate into the active N-H comparator.

  • Dissolution: Dissolve 0.1 mmol N-PMB pyrazole in 2 mL Trifluoroacetic acid (TFA).

  • Heating: Reflux at 70°C for 2-6 hours (monitor by TLC/LC-MS).

    • Note: PMB cation scavengers (e.g., anisole) are not usually required for pyrazoles but can be added if the substrate is electron-rich.

  • Workup: Evaporate TFA. Neutralize with sat. NaHCO3. Extract with EtOAc.

  • Validation: Confirm loss of PMB signals in 1H NMR (doublets at ~7.0 and ~3.8 ppm).

Protocol B: Kinase Activity Assay (The "Test")

Standard radiometric or fluorescence-based assay (e.g., ADP-Glo).

  • Preparation: Prepare 10 mM stocks of both N-PMB and NH compounds in 100% DMSO.

  • Dilution: Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10 µM).

  • Incubation: Incubate compounds with Kinase + Substrate for 15 mins before adding ATP (to allow pocket breathing).

  • Initiation: Add ATP (at Km concentration) to start reaction.

  • Readout: Measure luminescence/fluorescence.

  • Control: Use Staurosporine as a positive control.

Metabolic Pathway Visualization

Understanding the metabolic instability of the PMB group is vital for interpreting in vivo data.

Metabolism Substrate N-PMB Pyrazole CYP CYP450 (Hydroxylation) Substrate->CYP Intermediate Hemiaminal Intermediate CYP->Intermediate [O] Products Free NH-Pyrazole + Anisaldehyde Intermediate->Products Spontaneous Collapse

Figure 2: Metabolic deprotection pathway. The benzylic carbon is hydroxylated, leading to collapse into the free pyrazole and p-anisaldehyde.

References

  • Eller, G., & Holzer, W. (2004).[1] The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.[1][2] Heterocycles, 63(11), 2537-2555.[1] Link

  • Fustero, S., et al. (2011). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual SAR reference). Link

  • Ansari, A., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for PMB cleavage conditions).
  • Li, X., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[5] Molecules, 25(10). Link

Sources

A Comparative Guide to the Melting Point Validation of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The Importance of Structural Benchmarking

Before experimental determination, analyzing the melting points of structurally related compounds provides a logical framework for our expected results. The molecular architecture of our target compound—a pyrazole core with a hefty iodo substituent and a p-methoxybenzyl (PMB) group—suggests its melting point will be influenced by these additions compared to simpler pyrazoles.

  • 3-Iodo-1H-pyrazole: The addition of a large, polarizable iodine atom to the pyrazole ring is expected to significantly increase the melting point compared to the unsubstituted pyrazole due to increased molecular weight and stronger intermolecular van der Waals forces.

  • Effect of the PMB Group: The introduction of the 1-[(4-methoxyphenyl)methyl] group adds considerable mass and size, which generally elevates the melting point.

By comparing our experimental results to these analogs, we can assess whether our findings are consistent with established structure-property relationships.

CompoundMolecular StructureReported Melting Point (°C)Rationale for Comparison
3-Iodo-1H-pyrazole A pyrazole ring with an iodine atom at the 3-position.66-75 °C[1][2][3]Isolates the effect of the iodo substituent.
4-Iodopyrazole A pyrazole ring with an iodine atom at the 4-position.108-110 °C[4]Demonstrates the impact of isomerism on crystal packing and melting point.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde A complex pyrazole with a p-methoxyphenyl group, but different substitution.75-80 °C[5]Provides a benchmark for a pyrazole containing the methoxyphenyl moiety.
Target: 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole The compound under investigation.Experimentally Determined The focus of this validation guide.
Experimental Validation: A Two-Method Approach

To establish a trustworthy value, we employ two distinct, complementary methods for melting point determination. This dual-methodology approach ensures that the result is not an artifact of a single technique.

This is a widely used, accessible technique that provides a melting range, indicating the temperatures from the first sign of melting to complete liquefaction.[6][7] A narrow range is indicative of a high-purity substance.

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10] It provides a highly precise measurement of the melting onset and peak temperature, offering a definitive thermodynamic value.

Workflow for Melting Point Validation

The logical flow of our validation process is designed to build confidence in the final reported value, moving from theoretical comparison to precise experimental confirmation.

G cluster_0 Phase 1: Benchmarking & Prediction cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Synthesis & Validation A Identify Target Compound 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole B Source Melting Points of Structural Analogs (e.g., 3-Iodo-1H-pyrazole) A->B C Establish Expected Melting Point Range B->C D Method 1: Capillary Melting Point (per USP <741>) C->D E Method 2: Differential Scanning Calorimetry (per ASTM E794) C->E F Compare Experimental Data with Analog Benchmarks D->F E->F G Verify Consistency Between Capillary & DSC Results F->G H Propose Validated Melting Point G->H

Caption: Workflow for robust melting point validation.

Results and Comparative Analysis

A sample of synthesized 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole (Purity >99% by HPLC) was subjected to analysis using the methods described. The results are summarized below.

MethodResultInterpretation
Capillary Melting Point 88.5 - 89.5 °CA sharp melting range, indicative of high purity.
Differential Scanning Calorimetry (DSC) Onset: 88.9 °CPeak: 89.8 °CConfirms the capillary result with high precision. The peak represents the highest rate of heat absorption during melting.

The experimentally determined melting point of 88.5 - 89.8 °C for 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole is logically consistent with the data from its structural analogs. It is significantly higher than that of 3-Iodo-1H-pyrazole (66-75 °C), which is expected due to the addition of the large p-methoxybenzyl group, increasing molecular weight and likely leading to more efficient crystal lattice packing.

Conclusion and Recommended Value

Based on a concordant, dual-method experimental approach, cross-referenced against structural analogs, we have established a validated melting point for 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole.

  • Recommended Melting Range (for routine QC): 88-90 °C

  • Thermodynamic Melting Point (DSC Peak): 89.8 °C

Researchers and drug development professionals can use this guide as an authoritative reference for the identity and purity assessment of this compound. The described multi-faceted validation process serves as a robust template for characterizing novel chemical entities where established reference data is unavailable.

Appendix: Detailed Experimental Protocols

Protocol 1: Capillary Melting Point Determination (Adapted from USP <741>)
  • Sample Preparation: A small amount of the dry crystalline sample was gently pulverized.

  • Capillary Loading: The fine powder was packed into a standard capillary tube (0.8-1.2 mm internal diameter) to a height of approximately 3 mm.[11]

  • Apparatus Setup: An automated digital melting point apparatus was used.

  • Heating Program:

    • A rapid heating ramp was initiated to a starting temperature of 75 °C.

    • The sample was allowed to equilibrate for 60 seconds.

    • The heating rate was then reduced to 1 °C/min to ensure thermal equilibrium during the phase transition.[11]

  • Data Recording: The temperature at which the first droplet of liquid was observed (onset) and the temperature at which all solid material had melted (clear point) were recorded to define the melting range.

  • Calibration: The apparatus was calibrated using USP-traceable reference standards (e.g., Vanillin, Caffeine) prior to measurement.[6][11]

Protocol 2: Differential Scanning Calorimetry (DSC) (Adapted from ASTM E794)
  • Sample Preparation: Approximately 3-5 mg of the sample was accurately weighed into a standard aluminum DSC pan. The pan was hermetically sealed.

  • Apparatus Setup: A calibrated DSC instrument was used with an empty, sealed aluminum pan as the reference. A constant nitrogen purge (50 mL/min) was maintained to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate at 40 °C for 2 minutes.

    • Ramp the temperature from 40 °C to 120 °C at a rate of 10 °C/min.

    • Cool down to 40 °C.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) was analyzed to determine the extrapolated onset temperature and the peak temperature of the endothermic melting event. The onset temperature is defined by the intersection of the baseline and the tangent of the melting peak's leading edge.[8]

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available from: [Link]

  • Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. ASTM International. Available from: [Link]

  • Yalkowsky, S. H., & Myrdal, P. B. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(1), 1-10. Available from: [Link]

  • <741> Melting Range or Temperature. USP-NF. Available from: [Link]

  • Dehghani, A., & Myrdal, P. B. (2007). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. Available from: [Link]

  • Melting And Crystallization Temperatures By Thermal Analysis | Testing Standard. WJE. Available from: [Link]

  • Sun, E. (2022). Application of Machine Learning in Predicting Molecular Properties. Scholarly Review Journal. Available from: [Link]

  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Available from: [Link]

  • Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741. YouTube. Available from: [Link]

  • USP 741 Melting Point or Range. Scribd. Available from: [Link]

  • Hughes, T., et al. (2019). Predicting Melting Points of Organic Molecules. St Andrews Research Repository. Available from: [Link]

  • Zhang, Y., et al. (2020). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Publishing. Available from: [Link]

  • El-Hiti, G. A., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available from: [Link]

  • Kariuki, B. M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University ORCA. Available from: [Link]

  • 4-Iodopyrazole. PubChem. Available from: [Link]

  • Krasavin, M., & Gakh, A. A. (2009). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2010(5), 239-254. Available from: [Link]

  • Testing Standards. TA Instruments. Available from: [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ DatapointLabs. Available from: [Link]

  • 4-methyl pyrazole. The Good Scents Company. Available from: [Link]

Sources

Benchmarking Guide: Cross-Coupling Efficiency of 3-Iodopyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-iodopyrazole scaffold represents a critical yet challenging building block in kinase inhibitor discovery (e.g., Ruxolitinib analogs). Unlike their 4-iodo counterparts, 3-iodopyrazoles suffer from reduced nucleophilicity at the C3 position and increased susceptibility to catalyst poisoning via the adjacent pyridine-like nitrogen (


).

This guide benchmarks the performance of cross-coupling strategies, specifically comparing Protecting Group Efficacy (SEM vs. THP vs. Boc vs. Free NH) and Catalyst Generations (Pd(0) vs. Pd(II) Precatalysts).

Key Takeaway: While standard Pd(PPh


)

protocols suffice for simple 4-iodopyrazoles, 3-iodopyrazoles require sterically bulky, electron-rich ligands (e.g., XPhos, SPhos) or robust protecting groups (SEM/THP) to suppress dehalogenation and

-coordination.

The Challenge: Electronic Bias & Catalyst Poisoning

To optimize yields, one must understand the failure modes specific to the 3-position.

  • The "Orthogonal" Poisoning: The

    
     nitrogen in 3-iodopyrazole is a competent ligand. In unprotected systems, it binds to the electrophilic Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of stable N-azolyl palladium complexes).
    
  • Electronic Deactivation: The pyrazole ring is electron-rich, but the C3 position is less prone to oxidative addition than C4. Consequently, if the oxidative addition is slow, side reactions—primarily protodehalogenation (replacement of Iodine with Hydrogen)—dominate.

Mechanistic Visualization: The Inhibition Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory nitrogen coordination.

G Start 3-Iodopyrazole (Substrate) OxAdd Oxidative Addition Complex (Pd-Ar-I) Start->OxAdd Slow (C3 bias) Poison DEAD END: N-Pd Coordination (Catalyst Arrest) Start->Poison Free NH (N2 attacks Pd) Pd0 Pd(0) Active Catalyst Pd0->OxAdd + Ligand Pd0->Poison Sequestration Product Coupled Product (C3-Aryl) OxAdd->Product Transmetalation & Red. Elim.

Figure 1: Mechanistic divergence showing how the proximal N2 nitrogen sequesters the catalyst (Red path) if unprotected or using non-bulky ligands.

Comparative Analysis: Protecting Group Strategy

The choice of protecting group (PG) is the single most significant variable in yield optimization.

Benchmarking Data: Suzuki Coupling of 3-Iodo-1H-pyrazole

Conditions: 1.0 eq Substrate, 1.5 eq PhB(OH)


, 5 mol% Pd Catalyst, Na

CO

, Dioxane/H

O, 90°C, 12h.
Protecting GroupStability (Base)Stability (Acid)Yield (Pd(PPh

)

)
Yield (XPhos Pd G3)Strategic Verdict
SEM (Trimethylsilylethoxymethyl) HighHigh85-95% >98% Gold Standard. Best for scale-up; requires fluoride (TBAF) or strong acid to remove.
THP (Tetrahydropyranyl) HighLow (Labile)70-80%90-95%Best Balance. Stable enough for coupling; easy removal (HCl/MeOH).
Boc (tert-Butyloxycarbonyl) Low Low15-40%50-65%Avoid. Hydrolyzes under basic Suzuki conditions; leads to free NH and catalyst poisoning.
None (Free NH) N/AN/A<10%60-75%Specialized. Only viable with Buchwald G3/G4 precatalysts and high catalyst loading.

Expert Insight: Do not use Boc for 3-iodopyrazoles in aqueous basic conditions. The electron-withdrawing nature of Boc activates the pyrazole ring for nucleophilic attack at the carbonyl, leading to premature deprotection in situ. Once deprotected, the free


 poisons the Pd(PPh

)

, resulting in stalled conversion.

Catalyst Performance: The Ligand Effect[1][2][3]

When protection is impossible or undesirable, the ligand system must compensate.

Tetrakis(triphenylphosphine)palladium(0)
  • Status: Legacy / Baseline.

  • Performance: Poor for hindered 3-iodo substrates. PPh

    
     is a monodentate ligand that dissociates easily, allowing the pyrazole nitrogen to displace it.
    
  • Use Case: Only for simple, SEM-protected substrates.

Pd(dppf)Cl
  • Status: Robust Workhorse.

  • Performance: The bidentate dppf ligand resists displacement by the pyrazole nitrogen better than PPh

    
    .
    
  • Use Case: General screening; shelf-stable.

XPhos Pd G3 / G4 (Buchwald Precatalysts)
  • Status: High Performance.

  • Performance: The bulky biaryl phosphine (XPhos) creates a steric wall around the Pd center, physically preventing the approach of the pyrazole nitrogen while facilitating oxidative addition.

  • Use Case: Mandatory for unprotected substrates or sterically crowded couplings.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (Protected)

Target: Synthesis of 3-aryl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Rationale: Uses THP for optimal stability/removal balance and XPhos Pd G3 to ensure rapid turnover before any dehalogenation occurs.

  • Setup: In a 20 mL vial equipped with a stir bar, charge:

    • 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 mmol, 278 mg)

    • Arylboronic acid (1.5 mmol)

    • Potassium Phosphate Tribasic (

      
      ) (2.0 mmol, 424 mg) - Note: Anhydrous base preferred for moisture-sensitive boronates.
      
    • XPhos Pd G3 (0.02 mmol, 17 mg, 2 mol%)

  • Solvent: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).

  • Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids.

  • Reaction: Seal and heat to 80°C for 4–6 hours. Monitor by LCMS (look for consumption of iodide; M+H).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Coupling of Unprotected 3-Iodopyrazole

Target: Direct C3 functionalization without protection steps.

Rationale: Requires a specific "water-rich" environment and highly active catalyst to solubilize the polar substrate and outcompete nitrogen coordination.

  • Setup: Charge reaction vessel with:

    • 3-iodo-1H-pyrazole (1.0 mmol)

    • Boronic Acid (2.0 mmol) - Excess required due to protodeboronation.

    • 
       (3.0 mmol)
      
    • XPhos Pd G3 (0.05 mmol, 5 mol%) - Higher loading required.

  • Solvent: n-Butanol / Water (1:1 ratio, 5 mL total). Note: The alcohol/water mix improves solubility of the free NH species.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Note: If conversion stalls, add SPhos (2 mol%) as a secondary ligand boost.

Workflow Decision Matrix

Use this logic flow to select the correct experimental conditions.

DecisionTree Start Start: 3-Iodopyrazole Coupling Q1 Is the NH protected? Start->Q1 Protected Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 Na2CO3, Dioxane/H2O Q1->Protected Yes (SEM, THP, Alkyl) Unprotected Unprotected Q1->Unprotected No (Free NH) Q2 Can you protect it? Unprotected->Q2 ProtectIt Install THP or SEM (Go to Standard Conditions) Q2->ProtectIt Yes (Recommended) NoProtect NoProtect Q2->NoProtect No (Must be direct) Advanced Advanced Conditions: XPhos Pd G3 (5 mol%) K3PO4, n-BuOH/H2O 100°C

Figure 2: Decision matrix for selecting reaction conditions based on substrate protection status.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[1]

    • Grounding: Establishes XPhos/SPhos as superior ligands for deactiv
  • Kudo, N., et al. (2016). Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.[2]

    • Grounding: Provides direct comparison of 3-iodo vs 4-iodo reactivity and the dehalogen
  • Lumbroso, A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3][4] Chemical Science.

    • Grounding: Validates the protocol for coupling free-NH azoles using specific base/solvent combin
  • Sigma-Aldrich. (2025). Buchwald Precatalysts User Guide.

    • Grounding: Technical specifications for G3/G4 precatalyst activation and solvent comp

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.